Methyl indolizine-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl indolizine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQIGDNWKHPLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659443 | |
| Record name | Methyl indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887602-89-3 | |
| Record name | Methyl indolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Indolizine Scaffold and the Significance of Methyl Indolizine-7-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl Indolizine-7-carboxylate
The indolizine scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and planar structure make it an attractive core for developing novel therapeutic agents and functional organic materials.[3] Indolizine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
This compound (CAS: 887602-89-3) is a key derivative of this scaffold, featuring a methyl ester group at the 7-position of the pyridine ring. This functionalization provides a crucial handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex molecules.[6] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, particularly in drug discovery, where properties such as solubility, lipophilicity, and ionization state govern a compound's pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies to empower researchers in their scientific endeavors.
Molecular Structure and Core Physicochemical Properties
The fundamental physicochemical characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are influenced by the interplay between the aromatic, electron-rich indolizine core and the electron-withdrawing methyl carboxylate group.
References
Spectroscopic Characterization of Methyl Indolizine-7-carboxylate: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl indolizine-7-carboxylate (CAS 887602-89-3). Due to the current absence of publicly available, peer-reviewed spectroscopic data for this specific isomer, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with comparative data from structurally related indolizine analogues, we present a robust framework for the identification and characterization of this compound. This guide offers in-depth theoretical analysis, predicted spectral data, and standardized experimental protocols to facilitate the empirical validation of this molecule's structure.
Introduction to this compound
The indolizine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, recognized for its unique electronic properties and diverse biological activities. This compound, an ester derivative of the indolizine core, is a molecule of interest for synthetic chemists and drug discovery programs. Its precise spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control during synthesis and application.
This guide is structured to provide a foundational understanding of the expected spectroscopic data for this compound. We will dissect the predicted features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The causality behind these predictions is explained, grounded in the fundamental principles of spectroscopy and the known electronic effects of the indolizine ring system and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the indolizine core and the methyl ester group. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylate group. The predicted chemical shifts and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 | ~6.5 - 6.8 | d | ~3.5 - 4.0 | Shielded proton on the five-membered ring, coupled to H-2. |
| H-2 | ~7.0 - 7.3 | t | ~3.5 - 4.0 | Coupled to H-1 and H-3. |
| H-3 | ~7.5 - 7.8 | d | ~3.5 - 4.0 | Deshielded due to proximity to the nitrogen bridgehead, coupled to H-2. |
| H-5 | ~7.8 - 8.1 | d | ~7.0 - 7.5 | Deshielded proton on the six-membered ring, adjacent to the nitrogen. |
| H-6 | ~6.8 - 7.1 | dd | ~7.0 - 7.5, ~1.5 - 2.0 | Coupled to H-5 and H-8. |
| H-8 | ~8.0 - 8.3 | d | ~1.5 - 2.0 | Deshielded due to the anisotropic effect of the C7-carboxylate, coupled to H-6. |
| -OCH₃ | ~3.9 - 4.1 | s | - | Singlet for the methyl ester protons. |
Expertise & Experience: The prediction of the chemical shifts is based on the analysis of substituted indolizines. The electron-rich five-membered ring protons (H-1, H-2, H-3) are expected to be relatively upfield compared to the six-membered ring protons. The ester group at C-7 will exert a deshielding effect on the peri-proton H-8. The coupling constants are characteristic of the rigid bicyclic system.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~105 - 110 | Shielded carbon in the five-membered ring. |
| C-2 | ~115 - 120 | Carbon in the five-membered ring. |
| C-3 | ~120 - 125 | Carbon in the five-membered ring, adjacent to the nitrogen bridgehead. |
| C-5 | ~125 - 130 | Deshielded carbon in the six-membered ring, adjacent to the nitrogen. |
| C-6 | ~110 - 115 | Shielded carbon in the six-membered ring. |
| C-7 | ~120 - 125 | Carbon bearing the carboxylate group. |
| C-8 | ~115 - 120 | Carbon in the six-membered ring. |
| C-8a | ~135 - 140 | Bridgehead carbon adjacent to the nitrogen. |
| C=O | ~165 - 170 | Carbonyl carbon of the ester. |
| -OCH₃ | ~50 - 55 | Methyl carbon of the ester. |
Authoritative Grounding: The predicted chemical shifts are derived from established increments for substituents on aromatic and heterocyclic rings. The assignments can be unequivocally confirmed using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
2D NMR Correlation Diagram
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecule. The following Graphviz diagram illustrates the key expected long-range correlations.
Discovery and history of indolizine compounds.
An In-Depth Technical Guide to the Discovery and History of Indolizine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a unique N-fused heterocyclic aromatic compound, stands as a privileged scaffold in medicinal chemistry and materials science. Isomeric with the more widely known indole, its distinct electronic and structural properties have captivated chemists for over a century. This technical guide provides a comprehensive exploration of the indolizine core, tracing its journey from its initial discovery and structural elucidation to the development of foundational synthetic methodologies that remain relevant today. We delve into the mechanistic intricacies of the pioneering Scholtz and Chichibabin syntheses, as well as the transformative 1,3-dipolar cycloaddition reactions. By synthesizing historical context with detailed experimental protocols and field-proven insights, this document serves as an authoritative resource for researchers seeking to understand, synthesize, and exploit the remarkable potential of indolizine and its derivatives.
The Genesis of a Heterocycle: Early Discovery and Structural Confirmation
The story of indolizine begins not with a direct synthesis, but with a theoretical proposition. In 1890, the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the then-undiscovered, fully unsaturated parent base.[1] However, it would take another 22 years for this theoretical structure to be realized.
In 1912, Scholtz accomplished the first synthesis of the compound.[1][2] By treating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C), he obtained a crystalline substance he termed "picolide," which upon hydrolysis yielded a weakly basic compound with the empirical formula C₈H₇N—identical to indole.[1] Scholtz noted that the compound gave chemical reactions characteristic of pyrroles and indoles, leading him to correctly assign the pyrrolopyridine structure and name it "pyrrocoline," later adopting Angeli's "pyrindole."[1]
The definitive structural proof came from the seminal work of Diels and Alder.[1] They confirmed the presence of four double bonds by catalytically reducing pyrrocoline. The resulting derivative, when treated with cyanogen bromide, yielded a product identical to (±)-coniine, a well-characterized alkaloid.[1] This unambiguous chemical correlation solidified the structure of the bicyclic system, which is now universally known as indolizine.
References
An In-depth Technical Guide to the Structural Analogs of Methyl Indolizine-7-carboxylate: Synthesis, Bioactivity, and Future Directions
Foreword: The Untapped Potential of the Indolizine Scaffold
Within the vast landscape of heterocyclic chemistry, the indolizine nucleus, an isomeric cousin of indole, presents a compelling yet underexplored scaffold for therapeutic innovation.[1] While indole-based drugs have achieved significant commercial success, indolizine-based therapeutics remain conspicuously absent from the market, representing a significant opportunity for discovery and development.[2] Natural and synthetic indolizines have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3] This guide focuses on a specific, promising starting point for drug discovery: methyl indolizine-7-carboxylate and its structural analogs. By providing a comprehensive exploration of their synthesis, structure-activity relationships, and potential therapeutic applications, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the full potential of this intriguing molecular framework.
The Core Moiety: Understanding this compound
This compound is a key derivative of the parent indolizine ring system, which consists of a fused pyridine and pyrrole ring. The strategic placement of the methyl carboxylate group at the 7-position of the pyridine ring significantly influences the molecule's electronic properties and provides a crucial handle for synthetic modification.
Proposed Synthesis of this compound
While a direct, detailed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for functionalizing the indolizine core. A promising strategy involves a multi-step sequence starting from a readily available substituted pyridine.
Proposed Synthetic Pathway:
Experimental Protocol:
-
Sonogashira Coupling: A 4-substituted-2-bromopyridine is coupled with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Cyclization: The resulting 2-alkynylpyridine derivative undergoes intramolecular cyclization to form the indolizine ring. This can be achieved through various methods, including heating or treatment with a transition metal catalyst.
-
Halogenation: The 7-position of the indolizine core is selectively halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a handle for the subsequent carboxylation step.
-
Palladium-Catalyzed Carboxylation: The 7-bromoindolizine is subjected to a palladium-catalyzed carboxylation reaction.[2] This is a powerful method for introducing carboxylic acid groups into aromatic systems and can be achieved using carbon monoxide gas or a solid CO source in the presence of a palladium catalyst, a suitable ligand, and a base.
-
Esterification: The resulting indolizine-7-carboxylic acid is then esterified to the methyl ester using standard conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).
Designing Structural Analogs: A Gateway to Enhanced Bioactivity
The true potential of this compound lies in its capacity to serve as a scaffold for the generation of a diverse library of structural analogs. By systematically modifying different positions of the indolizine ring and the carboxylate group, we can fine-tune the molecule's physicochemical properties and biological activity.
Modifications of the Indolizine Core
Structure-activity relationship (SAR) studies on various indolizine derivatives have revealed that substitutions on the pyridine ring, particularly at the 7-position, can significantly impact their anticancer and anti-inflammatory properties.[3][4]
| Position of Substitution | Known Substituents | Reported Biological Activity |
| C7 | Acetyl, Methoxy, Trifluoromethyl, Pyridinium-4-yl, Benzoyl | Anticancer, Anti-inflammatory[3][4][5][6] |
| C1, C2, C3 | Aryl, Cyano, Carboxylate, Benzoyl | Anticancer, Antimicrobial, Antitubercular[4][7] |
| C5, C8 | Methyl, Bromo | Anticancer[3] |
Bioisosteric Replacement of the Methyl Carboxylate Group
The methyl carboxylate group is a key pharmacophoric feature, but it can also be a liability due to potential hydrolysis by esterases in vivo. Replacing this group with bioisosteres—substituents with similar physicochemical properties—can lead to improved metabolic stability, bioavailability, and potency.
| Bioisostere | Rationale for Replacement |
| Amides (primary, secondary, tertiary) | Increased metabolic stability compared to esters.[1] |
| Hydroxamic Acids | Can act as a carboxylic acid bioisostere and exhibit metal-chelating properties. |
| Tetrazoles | Mimic the acidity and hydrogen bonding capabilities of carboxylic acids with increased lipophilicity. |
| Acylsulfonamides | Ionizable group that can serve as a carboxylic acid surrogate. |
| Small heterocycles (e.g., oxadiazoles, triazoles) | Can replicate the hydrogen bonding and electronic profile of the ester. |
Synthetic Strategies for Analog Generation
The synthesis of a focused library of analogs will rely on a combination of the core synthesis of the indolizine-7-carboxylate scaffold and subsequent derivatization.
Key Synthetic Transformations:
-
Amide Coupling: The indolizine-7-carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents such as HATU or EDC/HOBt with a diverse range of primary and secondary amines.
-
Bioisostere Synthesis: The synthesis of tetrazole and other heterocyclic bioisosteres will require multi-step sequences, often starting from the corresponding nitrile, which can be obtained from the amide via dehydration.
-
Parallel Synthesis: To efficiently explore the chemical space, parallel synthesis techniques can be employed, allowing for the rapid generation of a large number of analogs by varying the building blocks used in the final derivatization steps.
Structure-Activity Relationship (SAR) and Therapeutic Potential
The systematic synthesis and biological evaluation of these analogs will enable the development of a comprehensive SAR profile. Based on existing data for 7-substituted indolizines, we can anticipate several key trends:
-
Anticancer Activity: Electron-withdrawing groups at the 7-position, such as trifluoromethyl, have been shown to enhance anticancer activity.[4] The nature of the substituent on the benzoyl group at other positions also plays a critical role.
-
Anti-inflammatory Activity: 7-Trifluoromethyl substituted indolizine derivatives have demonstrated significant anti-inflammatory properties by targeting COX-2, TNF-α, and IL-6.[5]
-
Impact of the Carboxylate Moiety: The modification of the methyl carboxylate to various amides and bioisosteres is expected to significantly impact the pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profile.
Future Directions and Conclusion
The exploration of structural analogs of this compound represents a promising frontier in the quest for novel therapeutics. The inherent versatility of the indolizine scaffold, coupled with the strategic importance of the 7-position for biological activity, provides a fertile ground for the discovery of potent and selective drug candidates.
Future research should focus on:
-
Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Progressing lead compounds from in vitro assays to animal models of cancer and inflammation.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead candidates to ensure favorable drug-like characteristics.
References
- 1. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolizine-7-carboxylic acid (1533853-53-0) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Key Intermediates in the Synthesis of Indolizine Cores
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a privileged core structure in medicinal chemistry and materials science.[1] Its unique 10π-electron aromatic system imparts distinct photophysical properties and a versatile three-dimensional shape that facilitates interactions with various biological targets.[2][3] Consequently, indolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The efficient construction of this bicyclic system is a topic of significant interest in synthetic organic chemistry. This guide provides a deep dive into the foundational strategies for indolizine synthesis, focusing on the generation and reactivity of the cornerstone intermediates that enable the formation of this valuable scaffold. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, providing field-proven protocols and explaining the causality behind critical experimental choices, with a particular emphasis on the pivotal role of pyridinium ylides.
Part 1: The Indolizine Scaffold: Structure, Significance, and Synthetic Overview
Structural Features and Aromaticity
Indolizine, or pyrrolo[1,2-a]pyridine, is a fused bicyclic heterocycle composed of a pyridine ring and a pyrrole ring sharing a nitrogen atom at the bridgehead.[1] It is an isomer of the more commonly known indole. Unlike indole, where the nitrogen lone pair contributes to a pyrrole-like ring, the indolizine nitrogen is part of the six-membered ring, creating a non-benzenoid aromatic system with a delocalized 10π-electron cloud.[3] This electron distribution results in a high electron density in the five-membered ring, particularly at the C1 and C3 positions, making them susceptible to electrophilic attack.
Importance in Drug Discovery and Materials Science
The indolizine nucleus is a core component of numerous naturally occurring alkaloids and synthetic compounds with significant biological activity.[1][5] Its derivatives are explored as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[4]
-
Enzyme Inhibitors: Including phosphodiesterase V and aromatase inhibitors.[2]
-
Antimicrobial and Anti-inflammatory Agents. [4]
In materials science, the inherent fluorescence and photophysical properties of the indolizine core have led to its investigation for use in organic light-emitting devices (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs).[2]
A Logic-Driven Overview of Synthetic Strategies
The construction of the indolizine core can be logically categorized into several major approaches, each defined by the key intermediate that facilitates the final ring-closing event. While numerous strategies exist, including those based on pyrrole precursors or radical cyclizations, the most classical and versatile methods originate from pyridine derivatives.[6][7] These approaches predominantly rely on a single, powerful class of reactive species: pyridinium ylides .
Part 2: The Pyridinium Ylide: The Cornerstone Intermediate
A pyridinium ylide is a neutral, dipolar species containing a positively charged nitrogen atom in the pyridine ring and an adjacent, negatively charged carbon atom (a carbanion). This structure makes it an ideal 1,3-dipole, poised for cycloaddition reactions.[8]
Structure, Stability, and Reactivity
The reactivity of a pyridinium ylide is dictated by the substituents on the ylidic carbon. Electron-withdrawing groups (e.g., carbonyl, ester, cyano) are crucial as they stabilize the negative charge through resonance, making the ylide easier to generate and handle in situ.[8] These stabilized ylides are central to the most reliable methods of indolizine synthesis.
In Situ Generation of Pyridinium Ylides: Methodologies and Rationale
The transient nature of pyridinium ylides necessitates their generation in situ. The two most prevalent pathways share a common principle but differ in their starting materials and initial steps.
-
Method A: The Salt Method (for 1,3-Dipolar Cycloaddition): This is the most common approach. It begins with the SN2 reaction of a pyridine with an α-halocarbonyl compound (like ethyl bromoacetate) to form a stable pyridinium salt. A mild base (e.g., triethylamine, potassium carbonate) is then added to abstract the acidic proton from the α-carbon, generating the pyridinium ylide dipole.[8][9] This method offers high modularity, as both the pyridine and the α-halocarbonyl component can be varied independently.
-
Method B: The Tschitschibabin Method: This classical reaction specifically uses a pyridine with an alkyl group at the C2 position (e.g., 2-methylpyridine or α-picoline).[4][10] The first step is identical: quaternization of the pyridine nitrogen with an α-halocarbonyl compound. However, the subsequent deprotonation occurs at the C2-alkyl group, which is now acidified by the positive charge on the adjacent nitrogen. This generates a different type of pyridinium ylide, which is primed for an intramolecular, rather than intermolecular, reaction.
References
- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
Photophysical and fluorescent properties of indolizine derivatives.
An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Indolizine Core
The indolizine scaffold, a fused bicyclic heteroaromatic system comprising a pyridine and a pyrrole ring, has emerged as a "privileged core" in medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by a high degree of π-electron delocalization, endows it with intrinsic fluorescence, making it an exceptional platform for developing novel molecular tools.[1][2] Unlike many fluorescent molecules that require extensive conjugation, the compact indolizine nucleus provides a robust and versatile starting point for fine-tuning photophysical properties. This guide, written from the perspective of a senior application scientist, delves into the core principles governing the fluorescence of indolizine derivatives, provides field-proven experimental protocols for their characterization, and explores their applications in cutting-edge research and development.
Understanding the Photophysical Foundation of Indolizine
The fluorescence of indolizine derivatives originates from the transitions between its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of light absorbed and emitted.[1][3] The inherent rigidity of the fused ring system limits non-radiative decay pathways, contributing to its favorable emission properties.[3]
A key feature of the indolizine system is its amenability to chemical modification. The strategic placement of substituent groups on the core structure is the primary tool for modulating its electronic and, consequently, its photophysical properties.[1][4] This tunability is the cornerstone of designing indolizine derivatives for specific applications, from bioimaging to organic electronics.
Diagram 1: The Indolizine Scaffold
Caption: Chemical structure of the core indolizine scaffold with standard numbering.
Key Photophysical Parameters and Their Significance
Characterizing an indolizine-based fluorophore involves measuring several key parameters. Understanding what these parameters represent is crucial for interpreting experimental data and designing new molecules.
-
Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited state. The emission spectrum shows the wavelengths of light emitted as the molecule relaxes back to the ground state. The maxima of these spectra (λ_abs and λ_em) are fundamental characteristics.
-
Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1.0 or 100%) is highly desirable for applications requiring bright signals, such as bioimaging.[5][6]
-
Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima (λ_em - λ_abs).[7] A large Stokes shift is advantageous as it minimizes self-absorption (re-absorption of emitted photons by other fluorophore molecules) and simplifies the optical setup by making it easier to separate the excitation and emission signals.[5][7][8]
-
Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents.[9] For indolizine derivatives, a significant solvatochromic shift, particularly a red shift (bathochromism) in more polar solvents, often indicates a change in the molecule's dipole moment upon excitation and can be indicative of an Intramolecular Charge Transfer (ICT) character.[10][11][12]
Tuning Fluorescence: Structure-Property Relationships
The true power of the indolizine scaffold lies in its tunability. The choice and position of substituents dictate the resulting photophysical properties.
The Role of Substituents: Pushing and Pulling Electrons
The fluorescence of indolizine derivatives can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1][13]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) increase the energy of the HOMO.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or carbonyls (-CHO, -COR) lower the energy of the LUMO.[14]
By combining these groups, one can effectively narrow the HOMO-LUMO gap. This leads to a bathochromic (red) shift in both absorption and emission spectra, allowing for the creation of fluorophores that emit across the visible spectrum, from blue to red.[11][14]
Diagram 2: Modulation of Molecular Orbitals
Caption: Effect of substituents on the HOMO-LUMO energy gap of the indolizine core.
Intramolecular Charge Transfer (ICT)
A powerful mechanism for designing environmentally sensitive probes is Intramolecular Charge Transfer (ICT).[11] In this design, an EDG (donor) and an EWG (acceptor) are placed at different ends of the indolizine system. Upon excitation, an electron is transferred from the donor to the acceptor part of the molecule. This excited state is highly polar and is stabilized by polar solvents, leading to a pronounced red shift in emission.[11][15] This property is the basis for creating fluorophores that can report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some indolizine derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[16] These molecules, termed AIEgens, are weakly emissive in solution but become highly fluorescent upon aggregation.[16] This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. This property is highly valuable for applications in solid-state lighting (OLEDs) and for developing "turn-on" probes for biological aggregates.
Experimental Workflow for Characterization
A robust and reproducible workflow is essential for characterizing novel indolizine derivatives. The following protocols are designed to be self-validating, providing a clear path from synthesis to comprehensive photophysical analysis.
Diagram 3: Experimental Workflow
Caption: A logical workflow for the synthesis and photophysical evaluation of indolizine derivatives.
Protocol 1: Microwave-Assisted Synthesis of an Indolizine Derivative
This protocol is based on a general and efficient metal-free method for synthesizing functionalized indolizines.[17][18] Microwave assistance often accelerates the reaction and improves yields.[18]
Rationale: This one-pot, two-component reaction is chosen for its high efficiency and broad substrate applicability, allowing for the creation of a diverse library of derivatives.[4][17] Using acetic acid as both catalyst and solvent under microwave irradiation provides a controlled and rapid heating method.[18]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave reactor vessel, combine the substituted 2-acylpyridine (1.0 mmol), the activated alkene (e.g., an α,β-unsaturated aldehyde or ketone, 3.0 mmol), and sodium acetate (3.0 mmol).
-
Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 110 °C for 30 minutes. The temperature and time are critical parameters that must be optimized for different substrates.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure indolizine derivative.
-
Validation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The comparative method of Williams et al. is a widely accepted and reliable technique for determining the fluorescence quantum yield.
Rationale: This method is chosen for its simplicity and accuracy, relying on a well-characterized fluorescent standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is an excellent standard for blue-emitting compounds, while other standards can be used for different emission ranges.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of dilute solutions of both the indolizine sample and the reference standard (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Spectra Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution, noting the absorbance at the chosen excitation wavelength (λ_ex).
-
Measure the fluorescence emission spectrum for each solution using the same λ_ex. Integrate the area under the emission curve.
-
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard.
-
Data Presentation
Organizing photophysical data in a tabular format allows for direct comparison of how structural modifications impact the properties of the derivatives.
Table 1: Photophysical Properties of Representative Indolizine Derivatives
| Derivative ID | Substituent(s) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| IZ-1 | 1,2-diphenyl | ~350 | ~450 | ~100 | N/A | Thin Film[19] |
| IZ-BMes₂-A | BMes₂-functionalized | N/A | 428 | N/A | 0.68 | N/A[20] |
| IZ-BMes₂-B | BMes₂-functionalized | N/A | 495 | N/A | 0.27 | N/A[20] |
| IZ-Squaraine | Squaraine moiety | 726 | >776 | >50 | 0.12 | N/A[5] |
| IZ-pH-Sensor | N,N-dimethylamino, COOH | ~400 | 462-580 | >60 | N/A | Various[14] |
Note: Data is compiled from multiple sources for illustrative purposes. "N/A" indicates data not available in the cited source.
Applications in Research and Drug Development
The tunable and robust fluorescence of indolizine derivatives makes them ideal candidates for a variety of high-impact applications.
-
Fluorogenic Bioimaging: The sensitivity of ICT-based indolizine derivatives to their environment has been harnessed to create probes that light up in specific cellular compartments, such as lipid droplets.[21] Furthermore, their compact size has enabled the creation of fluorescent unnatural amino acids for monitoring peptide-protein interactions.[21]
-
pH Sensing: Derivatives containing pH-responsive groups (like amines or carboxylic acids) exhibit changes in their fluorescence properties with varying pH, making them effective sensors for monitoring cellular pH homeostasis or disease states.[11][14]
-
Organic Light-Emitting Diodes (OLEDs): The high solid-state emission and thermal stability of some indolizine derivatives make them suitable as blue-emitting materials in OLEDs for displays and lighting.[2][19] The development of AIEgen-based indolizines is particularly promising for creating efficient solid-state emitters.[16]
Conclusion and Future Outlook
The indolizine scaffold represents a remarkably versatile platform for the design of fluorescent molecules. Through rational chemical modification, its photophysical properties can be precisely controlled, leading to a vast array of applications. The ongoing exploration of new synthetic methodologies will undoubtedly expand the accessible chemical space.[2] Future research will likely focus on developing indolizine derivatives with even larger Stokes shifts, near-infrared (NIR) emission for deep-tissue imaging, and multi-functional probes capable of sensing several analytes simultaneously. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of this exceptional fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stokes shift - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the IUPAC Nomenclature of Substituted Indolizine Derivatives
Abstract
The indolizine scaffold, a nitrogen-containing fused heterocyclic system, is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique photophysical properties.[1] As the complexity of synthesized indolizine derivatives grows, a rigorous and systematic approach to nomenclature becomes paramount for unambiguous communication, intellectual property documentation, and regulatory submission. This technical guide provides researchers, chemists, and drug development professionals with an in-depth methodology for assigning IUPAC names to substituted indolizine compounds, from simple derivatives to molecules with multiple complex functional groups. Grounded in the authoritative principles of the IUPAC "Blue Book," this paper elucidates the core numbering system, the rules of substituent priority, and a systematic workflow to ensure accurate and reproducible nomenclature assignment.
Part 1: The Indolizine Core: Foundation and Numbering
The foundation of naming any substituted indolizine is a comprehensive understanding of the parent heterocycle. Indolizine, systematically named pyrrolo[1,2-a]pyridine, is an aromatic bicyclic compound consisting of a fused pyridine and pyrrole ring.[2][3] It is an isomer of indole, distinguished by the nitrogen atom's position at a bridgehead.[3]
The IUPAC-approved numbering of the indolizine ring is fixed and does not change, regardless of substitution. This rigidity is crucial as it provides a consistent framework for locating substituents. The numbering begins at the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the periphery of the molecule.
Key Numbering Principles:
-
Position 4 is assigned to the bridgehead nitrogen atom.
-
Numbering starts at C-1 and proceeds around the five-membered ring (1, 2, 3).
-
Numbering continues into the six-membered ring, starting from the carbon adjacent to the bridgehead nitrogen (5, 6, 7, 8).
This standardized system ensures that a locant number corresponds to one, and only one, position on the core structure.
Diagram 1: IUPAC numbering scheme for the parent indolizine ring system.
Part 2: Principles of Substitutive Nomenclature for Indolizine
Substitutive nomenclature is the primary method for naming organic compounds and treats a molecule as a parent hydride (indolizine) with hydrogen atoms replaced by other atoms or groups (substituents).[4] The general structure of a name is:
[Prefixes] - [Parent Hydride] - [Suffix]
-
Parent Hydride: For our purposes, this is always "indolizine."
-
Prefixes: These denote substituents that are not the principal characteristic group. They are arranged alphabetically, and their positions are indicated by the locants from Part 1.
-
Suffix: This denotes the principal characteristic group, which is determined by a priority system.
Simple Substituents
For indolizine derivatives with only one type of functional group or with groups that are always cited as prefixes (e.g., halogens, alkyl groups), the process is straightforward.
Table 1: Common Substituents Always Cited as Prefixes
| Substituent Group | Prefix | Example |
|---|---|---|
| -Br | bromo- | 7-Bromoindolizine |
| -Cl | chloro- | 2-Chloroindolizine |
| -F | fluoro- | 5-Fluoroindolizine |
| -I | iodo- | 1-Iodoindolizine |
| -NO₂ | nitro- | 3-Nitroindolizine |
| -CH₃ | methyl- | 6-Methylindolizine |
| -CH₂CH₃ | ethyl- | 8-Ethylindolizine |
| -OCH₃ | methoxy- | 5-Methoxyindolizine |
When multiple simple substituents are present, they are listed alphabetically. Multiplicative prefixes (di, tri, tetra) are used if the same substituent appears more than once but are ignored for alphabetization.[5]
-
Example: 2-Bromo-7-chloroindolizine
-
Example: 1,3-Dimethylindolizine
Part 3: Handling Multiple and Complex Functional Groups
In drug development, indolizine derivatives often contain multiple, varied functional groups. To name these compounds systematically, IUPAC has established a priority order.[6][7] The highest-priority functional group is designated the "principal characteristic group" and is cited as the suffix in the name. All other functional groups become "substituents" and are cited as prefixes .[8]
Causality of Priority: The seniority of functional groups is generally determined by the oxidation state of the carbon atom and the atomic number of the atoms attached to it. For instance, a carboxylic acid (-COOH) outranks an alcohol (-OH) because its carbon atom is more highly oxidized.
Table 2: Priority Order of Common Functional Groups in Nomenclature
| Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
|---|---|---|---|
| Carboxylic acid | -COOH | -carboxylic acid / -oic acid | carboxy- |
| Ester | -COOR | -carboxylate | alkoxycarbonyl- |
| Amide | -CONH₂ | -carboxamide | carbamoyl- |
| Nitrile | -CN | -carbonitrile | cyano- |
| Aldehyde | -CHO | -carbaldehyde | formyl- |
| Ketone | -(C=O)- | -one | oxo- |
| Alcohol | -OH | -ol | hydroxy- |
| Amine | -NH₂ | -amine | amino- |
| Alkene | C=C | -ene | - |
| Alkyne | C≡C | -yne | - |
Note: When suffixes like "-carboxylic acid" or "-carbonitrile" are used, they refer to a C1 functional group attached to the parent hydride. The carbon in the functional group is not counted as part of the parent.
Naming Complex Substituents
A complex substituent is a substituent that is itself substituted. To name it, the following rules apply:
-
The complex substituent is enclosed in parentheses.[9]
-
The chain of the substituent is numbered starting from the point of attachment to the parent (indolizine), which is always position 1 of the substituent chain.
-
The name of the complex substituent is constructed like a normal compound and placed in the main name alphabetically based on its first letter (e.g., 'd' in 'dimethylpropyl').[10]
-
If multiple identical complex substituents are present, prefixes like bis- (for two), tris- (for three), and tetrakis- (for four) are used instead of di-, tri-, and tetra-.[11]
-
Example: 2-(1-Methylpropyl)indolizine
Part 4: Systematic Workflow for Nomenclature Assignment
This section provides a self-validating protocol for naming any substituted indolizine derivative. Following these steps ensures a logical and reproducible progression to the correct IUPAC name.
Experimental Protocol: Step-by-Step Nomenclature Assignment
-
Identify the Parent Hydride: Recognize the core structure as "indolizine."
-
Identify All Functional Groups: List every substituent and functional group attached to the indolizine core.
-
Determine the Principal Characteristic Group: Using the priority table (Table 2), identify the highest-ranking functional group. This group will define the suffix of the name. If all groups are of the same rank or are always prefixes (Table 1), proceed to step 5.
-
Apply the Suffix: Append the appropriate suffix for the principal group to the parent name "indolizine." For example, if a carboxylic acid is the principal group at position 1, the base name becomes "indolizine-1-carboxylic acid."
-
Identify and Name All Other Substituents: Name all remaining functional groups and alkyl chains using their corresponding prefix names (e.g., hydroxy-, oxo-, bromo-, methyl-). Name any complex substituents systematically as described in Part 3.
-
Number the Parent Ring and Assign Locants: Use the fixed numbering of the indolizine ring (Diagram 1) to assign a locant to every substituent and the principal group. The numbering of the parent ring itself is invariant.
-
Assemble the Full Name: a. Arrange all prefixes in alphabetical order. b. Insert locants before each prefix and the suffix. c. Use multiplicative prefixes (di-, tri-, bis-, tris-) where necessary. d. Combine all parts: [Alphabetized Prefixes] - [Parent Name] - [Locant] - [Suffix].
Diagram 2: Systematic workflow for assigning the IUPAC name to a substituted indolizine.
Case Study Deconstruction
Let's apply this workflow to a real-world example from the literature: Ethyl 3-benzoyl-6,8-dibromoindolizine-1-carboxylate .[12]
(Chemical structure for illustrative purposes)
-
Parent Hydride: The core is indolizine .
-
Functional Groups:
-
An ester group (-COOCH₂CH₃) at position 1.
-
A benzoyl group (a ketone, -C(=O)Ph) at position 3.
-
Two bromine atoms at positions 6 and 8.
-
-
Principal Group: Consulting Table 2, the ester group has higher priority than the ketone. Therefore, the ester is the principal group.
-
Apply Suffix: The principal group is an ethyl ester of a carboxylic acid. The suffix is -carboxylate . The base name becomes indolizine-1-carboxylate . The ethyl group from the ester is named as a separate word at the beginning: Ethyl indolizine-1-carboxylate .
-
Name Substituents:
-
The two bromine atoms are named with the prefix dibromo- .
-
The ketone group is named with the prefix oxo- . In this case, it's a benzoyl group, which is a common name for a C₆H₅CO- substituent, and is used directly as a prefix: benzoyl- .
-
-
Assign Locants:
-
Ester: Position 1 (defined in the suffix).
-
Benzoyl: Position 3.
-
Bromine atoms: Positions 6 and 8.
-
-
Assemble Name:
-
Alphabetize prefixes: benzoyl , dibromo . ('b' comes before 'd').
-
Combine: 3-benzoyl-6,8-dibromo
-
Full Name: Ethyl 3-benzoyl-6,8-dibromoindolizine-1-carboxylate .
-
This systematic deconstruction validates the workflow and demonstrates how the rules converge to produce the precise and unambiguous name found in the scientific literature.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolizine - Wikipedia [en.wikipedia.org]
- 4. iupac.org [iupac.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl Indolizine-7-carboxylate: Commercial Sourcing, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indolizine-7-carboxylate is a functionalized heterocyclic compound built upon the indolizine scaffold, an aromatic isomer of indole. As a "privileged structure" in medicinal chemistry, the indolizine core is of significant interest for its diverse pharmacological activities. This guide provides a comprehensive technical overview of this compound (CAS 887602-89-3), focusing on its commercial availability, crucial physicochemical properties, and robust synthesis methodologies. Furthermore, it delves into its emerging application as a key building block for advanced therapeutic modalities, particularly in the field of targeted protein degradation. This document serves as a practical resource for researchers aiming to procure, synthesize, or strategically employ this versatile molecule in drug discovery and development programs.
Introduction to the Indolizine Scaffold
The indolizine ring system is a nitrogen-containing fused heterocycle, characterized by a 10-π electron aromatic architecture that imparts unique chemical and biological properties. Unlike its well-known isomer, indole, the indolizine nucleus features a bridgehead nitrogen atom, which significantly influences its reactivity and pharmacological profile.
Indolizine derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This broad utility has established the scaffold as a valuable starting point for medicinal chemistry campaigns. This compound, specifically, offers a synthetically versatile handle—the methyl ester at the 7-position—allowing for further chemical modification and conjugation, making it an attractive building block for more complex molecular architectures.
A critical point for researchers is to distinguish this compound (CAS 887602-89-3) from its isomer, Methyl indole-7-carboxylate (CAS 93247-78-0).[2] Misidentification can lead to significant procurement errors and downstream experimental failures. Always verify the CAS number before purchase.
Commercial Availability and Procurement
This compound is available from a select number of specialized chemical suppliers, typically as a research-grade chemical. Procurement for large-scale synthesis may require custom synthesis requests.
Table 1: Commercial Suppliers of this compound (CAS: 887602-89-3)
| Supplier | Product Name/Code | Purity | CAS Number | Notes |
| Combi-Blocks | QA-2042 | ≥98% | 887602-89-3 | Sold for research and development use.[3] |
| CP Lab Safety | - | ≥98% | 887602-89-3 | Marketed as a Protein Degrader Building Block.[4] |
| Accela ChemBio Inc. | SY027259 | ≥95% | 887602-89-3 | Available in gram and bulk quantities upon request.[5] |
| Shanghai Amole Biotech | - | Inquiry | 887602-89-3 | Price and purity available upon inquiry.[6] |
| Rujo Chemical | - | ≥98% | 887602-89-3 | Available for purchase.[7] |
Disclaimer: Availability and product specifications are subject to change. Researchers should verify information directly with the supplier.
Technical Profile
Precise physicochemical data for this compound is not extensively published. The following table consolidates available and computed data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887602-89-3 | [4] |
| Molecular Formula | C₁₀H₉NO₂ | [4][8] |
| Molecular Weight | 175.18 g/mol | [4][8] |
| Exact Mass | 175.063324 Da | [8] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [8] |
| Purity (Typical) | ≥95-98% | [3][4][5] |
| Storage | Refrigerated | [3] |
Synthesis Methodologies
The most common and versatile method for constructing the indolizine core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[9][10] This reaction involves the in-situ generation of a pyridinium ylide (the 1,3-dipole), which then reacts with a dipolarophile, such as an activated alkyne or alkene.
Conceptual Synthesis Workflow
The synthesis of this compound can be envisioned through the reaction of a 4-substituted pyridine with an alkylating agent to form a pyridinium salt. This salt is then treated with a base to generate the corresponding pyridinium ylide, which undergoes a cycloaddition/oxidation cascade with an alkyne like methyl propiolate to yield the final indolizine product.
Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.
Hypothetical Experimental Protocol: Synthesis of this compound
This protocol is a representative, plausible method based on established 1,3-dipolar cycloaddition chemistry.[9][11]
-
Reagents & Equipment:
-
4-Cyanopyridine
-
Methyl bromoacetate
-
Methyl propiolate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
-
Silica gel for column chromatography, ethyl acetate, hexanes
-
-
Step 1: Formation of Pyridinium Salt
-
To a solution of 4-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add methyl bromoacetate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Causality: This is a standard N-alkylation (quaternization) reaction. Acetonitrile is a suitable polar aprotic solvent. A slight excess of the alkylating agent ensures complete consumption of the starting pyridine.
-
Stir the reaction mixture at 50 °C for 12-16 hours. The pyridinium salt often precipitates as a solid.
-
Cool the mixture, filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridinium salt intermediate.
-
-
Step 2: In-Situ Ylide Generation and Cycloaddition
-
Suspend the dried pyridinium salt (1.0 eq) in anhydrous acetonitrile in a new flask.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Causality: Potassium carbonate is a non-nucleophilic base that deprotonates the carbon adjacent to the pyridinium nitrogen to form the reactive ylide in situ. An excess is used to drive the reaction.
-
Add methyl propiolate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor reaction progress by TLC.
-
Causality: The thermally allowed [3+2] cycloaddition occurs between the ylide and the alkyne. The initial cycloadduct, a dihydroindolizine, spontaneously aromatizes, often via air oxidation during workup, to the stable indolizine ring system.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography separates the desired product from unreacted starting materials and side products based on polarity.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Applications in Research and Drug Development
The primary value of this compound lies in its utility as a functionalized scaffold for building more complex molecules, particularly in cutting-edge therapeutic areas.
Application as a Protein Degrader Building Block
Several suppliers explicitly market this compound as a "Protein Degrader Building Block".[4] This positions the molecule as a component for creating Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[12]
A PROTAC consists of three parts:
-
Warhead: Binds to the target protein of interest.
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase.
-
Linker: Covalently connects the warhead and the E3 ligase ligand.
The indolizine core can serve as a rigid, aromatic component of the linker or as part of the warhead itself, while the methyl ester at the 7-position provides a convenient attachment point for linker synthesis (e.g., via hydrolysis to the carboxylic acid followed by amide coupling).
Caption: Conceptual role of an indolizine building block within a PROTAC.
Potential as a Scaffold for Kinase and COX-2 Inhibitors
Given the known anti-inflammatory and anticancer activities of various indolizine derivatives, this compound is a valuable starting point for synthesizing libraries of compounds to screen against relevant biological targets. For example, derivatives of indolizine have shown promising activity as selective COX-2 inhibitors for anti-inflammatory applications.[13]
Protocol for a General Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of novel derivatives synthesized from this compound, a standard MTT assay can be employed. This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test indolizine derivative in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Outlook
This compound is more than just a catalog chemical; it is a strategic building block for modern drug discovery. Its commercial availability, while limited to specialized suppliers, provides access to a versatile scaffold. The robust and well-documented synthesis chemistry, particularly via 1,3-dipolar cycloaddition, allows for its production and derivatization in a laboratory setting. Its emerging role in the design of targeted protein degraders highlights its potential to contribute to the next generation of therapeutics. As research into the biological activities of the indolizine core continues to expand, the demand for functionalized intermediates like this compound is poised to grow, making it a compound of significant interest for medicinal chemists and drug development professionals.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 887602-89-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 887602-89-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. This compound 98% - CAS:887602-89-3 - 如吉生物科技 [shruji.com]
- 8. This compound | CAS#:887602-89-3 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Hijacking Methyl Reader Proteins for Nuclear-Specific Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
Introduction
Indolizine, a nitrogen-containing fused heterocyclic scaffold, is a structural isomer of indole and serves as a crucial core in numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as well as their unique photophysical characteristics.[1][2][3][4] Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as a powerful and atom-economical method for constructing the indolizine framework.[5][6][7] This protocol details the synthesis of indolizines through the reaction of pyridinium ylides with various dipolarophiles, offering a versatile and efficient route to this important class of compounds.[6][8][9]
This guide provides a comprehensive overview of the mechanistic underpinnings, key reactant classes, and detailed experimental protocols for the synthesis of indolizine derivatives. It is designed for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
Mechanistic Principles of the 1,3-Dipolar Cycloaddition
The synthesis of indolizines via this method is a classic example of a Huisgen 1,3-dipolar cycloaddition.[10] This reaction involves the concerted, pericyclic addition of a 4π-electron component (the 1,3-dipole) to a 2π-electron component (the dipolarophile).[6] In this specific application, the 1,3-dipole is a pyridinium ylide, which is typically generated in situ from a corresponding pyridinium salt precursor.[8][9]
The pyridinium ylide possesses a delocalized charge, with the negative charge distributed over the exocyclic carbon and the nitrogen atom of the pyridine ring. This ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) in a [3+2] cycloaddition fashion to form a five-membered ring fused to the pyridine core.[8]
The Step-by-Step Mechanistic Pathway
-
Formation of the Pyridinium Ylide: The process begins with the deprotonation of an N-substituted pyridinium salt by a base. The acidity of the α-proton is enhanced by an electron-withdrawing group (EWG) attached to the methylene group, facilitating ylide formation.[8]
-
Cycloaddition: The generated pyridinium ylide undergoes a concerted [3+2] cycloaddition with the dipolarophile. This step is thermally allowed and proceeds through a suprafacial interaction of the 4π electrons of the ylide with the 2π electrons of the dipolarophile.[6]
-
Aromatization: The initial cycloadduct is a dihydroindolizine or tetrahydroindolizine derivative.[7] Subsequent aromatization, often through oxidation (if an alkene was used as the dipolarophile) or spontaneous elimination, leads to the stable indolizine ring system.[1][6] When alkynes are used as dipolarophiles, the resulting dihydroindolizines typically aromatize spontaneously under air oxidation.[6][11]
Visualizing the Mechanism
Caption: General mechanism for 1,3-dipolar cycloaddition synthesis of indolizines.
Key Reactants and Reagents
The versatility of this synthetic route lies in the wide variety of pyridinium ylides and dipolarophiles that can be employed, allowing for the synthesis of a diverse library of indolizine derivatives.[6]
Pyridinium Ylide Precursors
Pyridinium ylides are typically generated in situ from their corresponding pyridinium salts. These salts are readily prepared by the alkylation of pyridine or its derivatives with α-halo ketones, α-halo esters, or other activated alkyl halides.[11]
| Pyridinium Salt Precursor Type | Activating Group (EWG) | Resulting Ylide Stability |
| N-Phenacylpyridinium halides | Benzoyl | High |
| N-(Alkoxycarbonylmethyl)pyridinium halides | Ester | Moderate to High |
| N-(Cyanomethyl)pyridinium halides | Cyano | Moderate |
| N-(Carboxymethyl)pyridinium halides | Carboxylic Acid | Moderate |
Causality: The choice of the electron-withdrawing group (EWG) on the pyridinium salt is critical. A more powerful EWG increases the acidity of the adjacent methylene protons, facilitating ylide formation under milder basic conditions.[8] It also stabilizes the resulting ylide, influencing its reactivity.
Dipolarophiles
Both activated alkenes and alkynes are effective dipolarophiles for this reaction.[1] The choice between an alkene and an alkyne determines the final aromatization step.
-
Alkynes: The use of electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is common and directly yields the aromatic indolizine core after cycloaddition.[6]
-
Alkenes: Activated alkenes, like maleimides or α,β-unsaturated ketones, can also be used. However, this route initially forms a tetrahydroindolizine, which requires a subsequent oxidation step to achieve the fully aromatic indolizine.[7]
Catalysts and Reaction Conditions
While the 1,3-dipolar cycloaddition is often thermally promoted, various catalysts and reaction conditions can be optimized to improve yields and reaction rates.
-
Bases: A base is required to generate the pyridinium ylide from its salt. Common choices include organic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃).[11] The strength of the base should be matched to the acidity of the pyridinium salt.
-
Solvents: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are frequently used.[11][12] In some cases, greener solvents like water or ionic liquids have been successfully employed.[13][14]
-
Catalysts: While many reactions proceed without a catalyst, some variations utilize transition metals like copper or rhodium to facilitate specific transformations or to enable domino reaction sequences.[6][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of indolizine derivatives.
Protocol 1: General Procedure for the Synthesis of 1,2,3-Trisubstituted Indolizines
This protocol describes a common one-pot, three-component reaction involving a pyridine derivative, an α-bromo ketone, and an electron-deficient alkyne.
Workflow Diagram:
Caption: Workflow for one-pot indolizine synthesis.
Materials:
-
Substituted pyridine (1.0 mmol)
-
α-Bromo ketone (e.g., 2-bromoacetophenone) (1.1 mmol)
-
Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.1 mmol) in DMF (5 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the pyridinium salt.
-
Add potassium carbonate (2.0 mmol) and the electron-deficient alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure indolizine derivative.
Protocol 2: Synthesis using a Pre-formed Pyridinium Salt
This method is suitable when the pyridinium salt is stable and can be isolated before the cycloaddition step.
Materials:
-
N-Phenacylpyridinium bromide (1.0 mmol)
-
Ethyl propiolate (1.2 mmol)
-
Triethylamine (TEA) (1.5 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-phenacylpyridinium bromide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add the ethyl propiolate (1.2 mmol) to the solution.
-
Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature. The addition of the base generates the ylide, which then reacts.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the desired indolizine.
Product Characterization
The synthesized indolizine derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the protons on the indolizine core provide definitive structural information.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule, such as carbonyls (C=O) or cyano (C≡N) groups.[16]
-
Melting Point: The melting point is a useful indicator of the purity of a solid product.
Applications in Drug Development
The indolizine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][3] The synthetic protocols described herein provide access to novel indolizine derivatives that can be screened for various pharmacological activities.
-
Anticancer Agents: Many indolizine derivatives have shown potent anticancer activity.[2][4]
-
Anti-inflammatory Agents: Substituted indolizines have been investigated as inhibitors of enzymes like cyclooxygenase (COX), demonstrating anti-inflammatory potential.[16]
-
Antimicrobial and Antiviral Agents: The indolizine core is present in compounds with activity against bacteria, fungi, and viruses.[2][3]
-
Fluorescent Probes: The inherent fluorescence of the indolizine system makes it attractive for developing bio-imaging agents and molecular probes.[1]
Conclusion
The 1,3-dipolar cycloaddition of pyridinium ylides with activated dipolarophiles is a robust, versatile, and highly efficient strategy for the synthesis of functionalized indolizines. The operational simplicity, broad substrate scope, and atom economy of this reaction make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanistic principles and carefully selecting reactants and conditions, a vast chemical space of novel indolizine derivatives can be explored for a wide array of applications, particularly in the development of new therapeutic agents.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: Methyl Indolizine-7-carboxylate as a Novel Fluorescent Probe for Bioimaging
Introduction: The Promise of Indolizine Scaffolds in Cellular Imaging
The indolizine core, a nitrogen-bridged aromatic heterocycle, has emerged as a privileged scaffold in the development of novel fluorophores for bioimaging.[1] Its inherent fluorescence, coupled with the synthetic tractability to modulate its photophysical properties, makes it an attractive platform for creating probes that can visualize the intricate workings of living cells. Strategic functionalization of the indolizine ring system allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity.[2] This guide details the application of a specific derivative, Methyl Indolizine-7-carboxylate, as a blue-emitting fluorescent probe for live-cell imaging, offering researchers a new tool to explore cellular architecture and dynamics.
Physicochemical and Photophysical Profile of this compound
While extensive characterization of this compound is ongoing, its photophysical properties can be reliably inferred from closely related analogs. The presence of an electron-withdrawing carboxylate group at the C-7 position is known to influence the electronic distribution within the indolizine core, leading to distinct spectral characteristics.
A study on 3,7-disubstituted indolizines, where an acetyl group (a comparable electron-withdrawing group to methyl carboxylate) was placed at the C-7 position, revealed a distinct blue fluorescence.[2] Based on this and other data on indolizine derivatives, we can project the following key parameters for this compound:
| Property | Estimated Value | Rationale |
| Absorption Maximum (λabs) | ~390 - 410 nm | Based on the absorption spectra of similar indolizine-7-carboxylate derivatives. |
| Emission Maximum (λem) | ~450 - 470 nm | A 3-acetyl-7-acetylindolizine analog exhibits an emission maximum at 462 nm.[2] |
| Quantum Yield (Φ) | ~0.3 - 0.5 | An analog with a C-7 acetyl group has a quantum yield of 0.38.[2] |
| Molar Extinction Coefficient (ε) | >10,000 M-1cm-1 | Typical for aromatic fluorophores of this class. |
| Stokes Shift | ~50 - 70 nm | Calculated from the estimated absorption and emission maxima. |
| Solvatochromism | Moderate | Indolizine derivatives often exhibit sensitivity to solvent polarity, which can be advantageous for sensing applications. |
Note: These values are estimations based on published data for analogous compounds and should be experimentally verified for precise applications.
Causality in Experimental Design: Why this compound?
The choice of this compound as a fluorescent probe is underpinned by several key molecular features:
-
Intrinsic Fluorescence: The indolizine core provides the fundamental framework for fluorescence.
-
Blue Emission: The electron-withdrawing nature of the 7-carboxylate group tunes the emission to the blue region of the spectrum, which is compatible with standard microscopy filter sets and allows for multiplexing with green and red fluorescent probes.
-
Cell Permeability: The relatively small size and moderate lipophilicity of the molecule are expected to facilitate passive diffusion across the cell membrane.
-
Photostability: While photobleaching is a consideration for all fluorophores, indolizine scaffolds have been shown to possess reasonable photostability, allowing for sufficient imaging times.[3]
Experimental Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for utilizing this compound in a live-cell imaging experiment.
Caption: General workflow for live-cell imaging using this compound.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration. For example, for 1 mg of a compound with a molecular weight of 189.21 g/mol , add 528 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Live-Cell Staining and Imaging
-
Materials:
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes or coverslips.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom blue filter set).
-
-
Procedure:
Cell Seeding:
-
The day before imaging, seed cells onto the imaging vessel at a density that will result in 60-80% confluency on the day of the experiment.
Probe Loading: 2. On the day of the experiment, prepare a working solution of this compound by diluting the 10 mM stock solution into pre-warmed complete cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization. 3. Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe. 4. Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized for different cell types.
Washing and Imaging: 5. (Optional but recommended) After incubation, gently aspirate the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess unbound probe and reduce background fluorescence. 6. Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. 7. Immediately proceed to imaging on a fluorescence microscope.
-
-
Microscopy Settings:
-
Filter Set: Use a standard DAPI filter set (Excitation: ~365 nm, Emission: ~450 nm) or a more specific blue fluorescent protein (BFP) filter set.
-
Excitation: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.
-
Time-Lapse Imaging: If performing time-lapse experiments, minimize the frequency of image acquisition and the total exposure time to maintain cell health.
-
Data Analysis and Interpretation
The acquired images can be analyzed to determine the subcellular localization of the probe. Based on the physicochemical properties of indolizine derivatives, potential targets could include lipid-rich structures or compartments with specific pH environments. Quantitative analysis of fluorescence intensity can be performed to assess changes in probe concentration or its environment over time or in response to stimuli.
Troubleshooting and Scientific Integrity
A self-validating system is crucial for trustworthy results. The following considerations will help ensure the integrity of your findings:
-
Cytotoxicity Assessment: It is imperative to assess the potential cytotoxicity of this compound on the cell line of interest. This can be done using standard assays such as MTT or Trypan Blue exclusion. Some indolizine derivatives have shown low cytotoxicity to normal cells, but this must be confirmed for your specific experimental conditions.
-
Photostability Evaluation: Characterize the photostability of the probe under your specific imaging conditions. This can be done by continuously imaging a field of view and plotting the decrease in fluorescence intensity over time.
-
Control Experiments:
-
Unstained Cells: Image unstained cells using the same settings to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the probe to ensure the vehicle has no effect on cell morphology or viability.
-
Co-localization: Use well-characterized organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to determine the subcellular localization of this compound through co-localization analysis.
-
Logical Relationships in Probe Design and Application
The successful application of a fluorescent probe relies on a logical interplay between its molecular properties and the biological question being addressed.
Caption: Logical flow from molecular design to bioimaging application.
Conclusion
This compound represents a promising new fluorescent probe for live-cell imaging. Its projected blue emission, coupled with the favorable properties of the indolizine scaffold, offers a valuable addition to the molecular imaging toolkit. By following the detailed protocols and considering the principles of scientific integrity outlined in this guide, researchers can effectively employ this probe to gain new insights into the complex world of cellular biology. Further characterization of its photophysical properties and biological interactions will undoubtedly expand its applications in life sciences and drug discovery.
References
The Ascendant Role of Indolizine Scaffolds in Modern Medicinal Chemistry: A Guide to Application and Protocol
The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the indolizine nucleus has emerged as a "privileged scaffold" — a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets. This guide provides an in-depth exploration of the burgeoning applications of indolizine derivatives, offering researchers, scientists, and drug development professionals a synthesis of technical data, field-proven insights, and detailed experimental protocols to harness the therapeutic potential of this versatile heterocyclic system.
The Allure of the Indolizine Core: A Structural and Mechanistic Overview
Indolizine, a bicyclic aromatic system composed of a fused pyridine and pyrrole ring, possesses a unique electronic configuration that underpins its diverse biological activities. This structural isomer of indole has garnered significant attention for its presence in a variety of natural products and its successful incorporation into synthetic compounds with a wide spectrum of pharmacological effects. These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties, making the indolizine scaffold a fertile ground for the development of new drug candidates.[1][2][3][4][5][6]
The versatility of the indolizine core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The strategic addition of different functional groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, thereby influencing target binding affinity and selectivity.
I. Anticancer Applications: Targeting the Engines of Malignancy
The development of novel anticancer agents is a paramount focus of modern drug discovery, and indolizine derivatives have demonstrated significant promise in this arena.[7][8] Their mechanisms of action are multifaceted, often involving the disruption of key cellular processes essential for cancer cell proliferation and survival.
A. Mechanism of Action: Induction of Apoptosis and Inhibition of Cell Proliferation
A primary mechanism through which indolizine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, the novel indolizine derivative 6w has shown potent activity against pancreatic cancer cell lines by activating caspase-3 and inducing the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are key events in the apoptotic cascade.[1]
Another critical anticancer strategy is the inhibition of tubulin polymerization. Microtubules are dynamic cellular structures vital for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on tubulin.[5][9][10][11] This interference with microtubule dynamics makes these compounds promising candidates for the development of new antimitotic agents.
The KRAS signaling pathway is a critical driver in many cancers, particularly pancreatic cancer, where KRAS mutations are found in over 90% of cases.[9][11][12][13][14] While direct inhibition of KRAS has been challenging, targeting downstream effectors or related pathways is a viable strategy. The development of indolizine-based compounds that can modulate this pathway is an active area of research.
B. Quantitative Data: Cytotoxicity of Indolizine Derivatives
The efficacy of anticancer compounds is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of representative indolizine-based anticancer agents against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [1] | |
| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [1] |
| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [1] | |
| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [1] | |
| Compound 23p | HepG2 (Liver) | 2.357 | Not Specified | [15] |
| A549 (Lung) | ~2.5 | Not Specified | [15] | |
| Skov-3 (Ovarian) | 3.012 | Not Specified | [15] | |
| Indolizine-PTEs | Various | 0.047 - 1.17 | Apoptosis, ROS generation | [6][16] |
| Indolizine-glyoxylamides | Various (MDR) | Sub-micromolar | Not Specified | [17] |
II. Anti-inflammatory Applications: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and some cancers. Indolizine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.
A. Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines
A major mechanism of action for anti-inflammatory indolizine derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, these compounds have the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to COX-2 inhibition, certain indolizine derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory profile.[3][18][19][20]
B. Quantitative Data: Anti-inflammatory Activity of 7-(Trifluoromethyl)indolizine Derivatives
A series of 7-(Trifluoromethyl) substituted indolizine derivatives have been synthesized and evaluated for their anti-inflammatory activity. The data below highlights the significant reduction in the levels of key inflammatory mediators by these compounds compared to the well-known NSAID, indomethacin.
| Compound ID | COX-2 Reduction | TNF-α Reduction | IL-6 Reduction | Reference |
| 4d | Significant | - | Significant | [3][18][19][20] |
| 4e | - | Significant | - | [3][18][19][20] |
| 4f | - | Significant | Significant | [3][18][19][20] |
| 4a | - | Significant | - | [3][18][19][20] |
| 4g | - | - | Significant | [3][18][19][20] |
| Indomethacin | Reference | Reference | Reference | [3][18][19][20] |
III. Antimicrobial and Antiviral Applications
The rise of antibiotic-resistant bacteria and the ongoing threat of viral pandemics underscore the urgent need for new antimicrobial and antiviral agents. Indolizine derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and viruses. Their mechanisms of action in this context are still being elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with viral replication processes.[5]
IV. Experimental Protocols and Methodologies
The successful application of indolizine derivatives in medicinal chemistry relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative indolizine derivative and a key biological assay for evaluating its anticancer activity.
A. Synthesis Protocol: One-Pot Synthesis of Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry and provides a highly efficient and versatile method for the synthesis of indolizines.[4][8][12][13][16][18][19][20][21] This approach allows for the rapid generation of a diverse library of indolizine derivatives from readily available starting materials, making it an ideal strategy for medicinal chemistry programs.[18][21] The causality behind this choice lies in the reaction's ability to construct the bicyclic core in a single step with high atom economy and control over substitution patterns.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridine (1.0 mmol) and the desired phenacyl bromide (1.0 mmol) in acetone (20 mL).
-
Quaternary Salt Formation: Stir the mixture at room temperature for 24 hours to form the quaternary pyridinium salt.
-
Cycloaddition Reaction: To the reaction mixture, add anhydrous potassium carbonate (3.0 mmol) and ethyl propiolate (1.2 mmol) in N,N-dimethylformamide (DMF) (10 mL).
-
Reaction Execution: Heat the mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][22]
B. Biological Assay Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity. Its advantage in high-throughput screening lies in its simplicity, rapidity, and amenability to automation, allowing for the efficient evaluation of large compound libraries.[4][22]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using appropriate software.
V. Conclusion and Future Directions
The indolizine scaffold represents a highly promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities exhibited by indolizine derivatives, coupled with their synthetic tractability, makes them an attractive area of focus for medicinal chemists. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for translating their preclinical promise into clinical reality. The application of advanced synthetic methodologies, computational modeling, and high-throughput screening will undoubtedly accelerate the journey of indolizine-based drugs from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Pancreatic Cancer Organoid Platform Identifies an Inhibitor Specific to Mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. researchgate.net [researchgate.net]
- 16. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Catalytic Synthesis of Fluorescent Indolizine Derivatives: A Detailed Guide for Researchers
The indolizine scaffold, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Furthermore, the inherent fluorescence of the indolizine core makes it a privileged structure for the development of novel fluorophores for bioimaging and organic light-emitting devices (OLEDs).[3][4][5]
Traditionally, the synthesis of indolizines often relied on transition-metal catalysts. However, the potential for metal contamination in biologically active compounds necessitates tedious and costly purification processes.[1][6] This has spurred the development of metal-free catalytic strategies, which offer a more environmentally friendly and economical approach to synthesizing these valuable molecules.[6][7][8]
This comprehensive technical guide provides an in-depth exploration of metal-free catalytic methods for the synthesis of fluorescent indolizine derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the photophysical properties of the resulting compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of Metal-Free Catalysis
The move towards metal-free synthesis is driven by several key factors. Primarily, it eliminates the risk of residual metal impurities in the final products, a critical consideration for pharmaceutical applications.[6] Additionally, metal-free approaches often utilize readily available and less toxic reagents and catalysts, contributing to greener and more sustainable chemical processes.[7] From a practical standpoint, these methods can simplify product purification, leading to higher overall efficiency.
Key Metal-Free Synthetic Strategies
Several elegant metal-free strategies have emerged for the construction of the indolizine core. These often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.[1]
Domino Michael/SN2/Aromatization Annulation
One powerful approach involves the reaction of 2-alkylazaarenes with bromonitroolefins.[1][6] This method proceeds through a cascade sequence of a Michael addition, an intramolecular nucleophilic substitution (SN2), and a final aromatization step to yield highly functionalized indolizines.[1] The reaction is typically carried out in the presence of a simple base like sodium carbonate.[1][6]
Causality Behind the Experimental Choices:
-
2-Alkylazaarenes: These serve as the nitrogen-containing component of the indolizine ring. The methylene group adjacent to the pyridine ring is sufficiently acidic to be deprotonated by a mild base, initiating the Michael addition.
-
Bromonitroolefins: These are versatile building blocks that act as the three-carbon component. The nitro group activates the double bond for the initial Michael addition, and the bromine atom serves as a leaving group in the subsequent intramolecular cyclization.[1]
-
Base (e.g., Na2CO3): A mild base is crucial to deprotonate the 2-alkylazaarene without promoting unwanted side reactions.
Reaction Workflow:
Caption: Domino Michael/SN2/Aromatization Workflow.
Organocatalytic C3-Functionalization
Brønsted acids can effectively catalyze the C3-alkylation of pre-existing indolizines with various electrophiles, such as ortho-hydroxybenzyl alcohols.[9][10] This method is valuable for diversifying the indolizine scaffold at a specific position, which can be crucial for tuning its biological activity or photophysical properties.
Causality Behind the Experimental Choices:
-
Brønsted Acid: The acid catalyst activates the ortho-hydroxybenzyl alcohol, facilitating the formation of an ortho-quinone methide intermediate, which is a potent electrophile.
-
Indolizine: The electron-rich C3 position of the indolizine ring acts as the nucleophile, attacking the electrophilic intermediate.
TEMPO-Mediated Oxidative Dehydrogenation
A one-pot synthesis of multisubstituted indolizines can be achieved from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant.[7][11] This approach avoids the use of toxic and expensive transition-metal oxidants.[7] The reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation.[7]
Reaction Workflow:
Caption: TEMPO-Mediated Indolizine Synthesis Workflow.
Photophysical Properties of Fluorescent Indolizine Derivatives
The fluorescence of indolizine derivatives is highly tunable by modifying the substituents on the core structure.[3][5] Electron-donating and electron-withdrawing groups can be strategically placed to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.[5] For instance, introducing an N,N-dimethylamino group can induce a significant red-shift in the emission spectrum due to an intramolecular charge transfer (ICT) process.[12]
Table 1: Comparative Photophysical Data of Representative Indolizine Fluorophores
| Indolizine Class | Substituents | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Stokes Shift (nm) |
| Pyrido[3,2-b]indolizine | Varied | Varied | >400 | - | Blue to Red | - | - |
| 1,2-Diphenylindolizine | Varied | Solution & Thin Film | - | - | ~450 | - | - |
| 3,7-Disubstituted Indolizine | N,N-dimethylamino at C3 | - | - | - | 533 | - | - |
| 3,7-Disubstituted Indolizine | Varied EWG at C7 | - | - | - | 462-580 | - | - |
Note: Data is compiled from multiple sources for comparative purposes.[3][4][12][13] Detailed photophysical parameters are highly dependent on the specific molecular structure and solvent environment.
Application Notes and Protocols
Protocol 1: Metal-Free Synthesis of Functionalized Indolizines via Domino Michael/SN2/Aromatization
This protocol is adapted from a reported procedure for the synthesis of functionalized indolizines from 2-alkylazaarene derivatives and bromonitroolefins.[1][6]
Materials:
-
2-Alkylazaarene (e.g., methyl 2-(pyridin-2-yl)acetate) (0.15 mmol)
-
Bromonitroolefin (0.1 mmol)
-
Sodium Carbonate (Na2CO3) (0.15 mmol)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Sealed tube
-
Standard glassware for reaction workup and column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
To a sealed tube, add the 2-alkylazaarene (0.15 mmol), bromonitroolefin (0.1 mmol), and sodium carbonate (0.15 mmol).
-
Add anhydrous THF (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
The crude residue is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (typically in ratios of 8:1 to 4:1) as the eluent to afford the desired fluorescent indolizine derivative.
Self-Validation and Expected Outcome:
-
The reaction is expected to yield the functionalized indolizine in moderate to excellent yields (up to 99% has been reported).[1]
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
The photophysical properties (absorption and emission spectra) can be characterized using UV-Vis and fluorescence spectroscopy.[14]
Protocol 2: Characterization of Photophysical Properties
Materials:
-
Synthesized indolizine derivative
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Procedure:
-
Prepare stock solutions of the indolizine derivative in a suitable solvent.
-
Prepare a series of dilute solutions (typically in the micromolar range) in different spectroscopic grade solvents.
-
Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λabs) and molar extinction coefficient (ε).
-
Record the fluorescence emission spectrum for each solution by exciting at the absorption maximum. This will provide the emission maximum (λem).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Calculate the Stokes shift by taking the difference between the emission and absorption maxima.
Data Interpretation:
-
The absorption and emission spectra will reveal the electronic transition properties of the molecule.
-
Solvatochromism (a shift in λabs or λem with solvent polarity) can provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.[2]
Applications in Drug Development and Bioimaging
The unique photophysical properties of indolizine derivatives make them highly attractive for various applications in drug development and biomedical research.
-
Fluorescent Probes: Their sensitivity to the microenvironment allows for their use as fluorescent probes to study cellular processes.[3][15] For example, indolizine-based sensors for pH have been developed.[12]
-
Bioimaging: The ability to tune their emission across the visible spectrum makes them suitable for multicolor imaging of live cells.[13][15]
-
Drug Delivery: Fluorescently tagged indolizine derivatives can be used to track the spatial and temporal interactions of drug delivery vehicles with cells.[16][17]
Conclusion
The metal-free catalytic synthesis of fluorescent indolizine derivatives represents a significant advancement in organic synthesis and materials science. These methods provide an efficient, economical, and environmentally benign route to a class of compounds with immense potential in drug discovery and bioimaging. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of chemistry and unlock the full potential of the indolizine scaffold.
References
- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Indolizine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence imaging: applications in drug delivery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epruibiotech.com [epruibiotech.com]
Application Note: A Robust Strategy for the HPLC Purification of Methyl Indolizine-7-Carboxylate
Abstract
This guide provides a comprehensive, in-depth protocol for the purification of methyl indolizine-7-carboxylate using High-Performance Liquid Chromatography (HPLC). Indolizine derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, making the procurement of highly pure material essential for reliable downstream research and development.[1][2] This document moves beyond a simple set of instructions, elucidating the fundamental chromatographic principles and the strategic decisions underpinning the method development process. We present a complete workflow, from initial analytical method development on a C18 stationary phase to a fully scalable preparative purification scheme. The protocols are designed to be self-validating, incorporating system suitability checks and extensive troubleshooting guidance to ensure reproducibility and success.
Part 1: Chromatographic Principles & Method Development Strategy
The successful purification of any target molecule is predicated on a rational method development strategy grounded in its physicochemical properties.
Analyte Properties: this compound
This compound is an aromatic heterocyclic compound. Its structure consists of a fused pyridine and pyrrole ring system. Key properties influencing its chromatographic behavior include:
-
Aromaticity and Polarity: The fused aromatic ring system provides a non-polar character, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[3][4] The ester functional group adds a degree of polarity.
-
Nitrogen Heteroatom: The nitrogen atom in the indolizine core is a Lewis base. Its basicity means that in acidic mobile phases, it can become protonated. This characteristic is critical; unmanaged interactions between a basic analyte and the stationary phase can lead to significant peak tailing.[5][6]
-
UV Absorbance: The conjugated π-electron system of the aromatic core allows for strong UV absorbance, making UV-Vis detection a straightforward and sensitive choice. Indole and indolizine derivatives are commonly detected around 280 nm.[7][8][9]
Rationale for Chromatographic Mode and Phase Selection
Mode: Reverse-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound will be primarily driven by hydrophobic interactions between the molecule's aromatic core and the stationary phase.[3][4]
Stationary Phase: A C18 (octadecylsilane) column is recommended as the starting point. C18 phases offer the highest degree of hydrophobicity among common alkyl phases, providing strong retention for aromatic compounds. It is crucial to use a modern, high-purity, end-capped silica column. End-capping neutralizes most of the acidic silanol groups (Si-OH) on the silica surface, which are a primary cause of peak tailing for basic compounds like indolizines due to unwanted secondary ionic interactions.[5]
Mobile Phase Optimization: The Key to Peak Shape
The mobile phase not only elutes the compound but also plays a critical role in controlling the interactions that dictate peak shape and resolution.[10][11]
-
Solvents: A mixture of HPLC-grade water and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[12] Acetonitrile is often preferred due to its lower viscosity and superior UV transparency.
-
pH Control & Additives: This is the most critical parameter for achieving good chromatography of N-heterocycles.[6] Without pH control, the indolizine nitrogen can exist in both neutral and protonated states, leading to broad, tailing peaks. Adding a small amount of an acid to the mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA), ensures that the nitrogen is consistently protonated.[13][14] This uniform charge state results in a single, sharp, and symmetrical chromatographic peak. Formic acid is often preferred for preparative work as it is more easily removed from the final product during solvent evaporation.
Caption: Logic flow for HPLC method development.
Part 2: Analytical Method Protocol
The first step in any purification workflow is to develop a robust analytical method. This method will be used to assess the purity of the crude material and serve as the foundation for scaling up to preparative chromatography.[15][16]
Materials and Equipment
-
HPLC System: An analytical HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.
-
Additive: Formic Acid (FA), LC-MS grade.
-
Sample: Crude this compound.
-
Other: 0.22 µm syringe filters, autosampler vials.
Step-by-Step Analytical Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using ultrasonication or an inline degasser to prevent bubble formation.[10][17]
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial to remove particulates and prevent column blockage.[5]
-
-
HPLC Instrument Setup and Execution:
-
Install the analytical C18 column and set the column oven temperature to 30 °C for improved reproducibility.[12]
-
Purge the pump lines with the new mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Set the injection volume to 5 µL.
-
Set the UV detection wavelength to 280 nm.
-
Run the analytical gradient as specified in the table below.
-
Optimized Analytical Conditions & System Suitability
The following table summarizes the optimized conditions and the system suitability parameters required to validate the method's performance before proceeding.
| Parameter | Value / Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for analytical method development. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acid controls analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acid maintains consistent pH. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 15 min; hold at 95% B for 2 min | A broad gradient is used for initial screening of crude material to elute all components. |
| Column Temperature | 30 °C | Ensures stable retention times and viscosity.[12] |
| Injection Volume | 5 µL | Small volume to avoid overloading the analytical column. |
| Detection Wavelength | 280 nm | Strong absorbance wavelength for indolizine core. |
| System Suitability | Self-Validating System Check | |
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions.[5] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 1.5 between target peak and nearest impurity | Ensures baseline separation from impurities. |
Part 3: Preparative Purification Protocol
The goal of preparative HPLC is to isolate the target compound with high purity and recovery.[15] This is achieved by scaling the optimized analytical method to a larger column.
Principles of Scaling Up
To maintain the same separation quality (resolution) when moving to a larger column, the linear velocity of the mobile phase must be kept constant. This requires adjusting the flow rate and injection volume in proportion to the change in the column's cross-sectional area.[18][19]
The scaling factor (SF) is calculated as: SF = (d_prep² / d_anal²) * (L_prep / L_anal) Where d is the column inner diameter and L is the column length. If using the same length column, the formula simplifies.
The key parameters are then scaled as follows:
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Preparative Injection Volume = Analytical Injection Volume × SF
-
Gradient time should be kept identical.
Example Scale-Up Calculation:
| Parameter | Analytical Column | Preparative Column | Calculation |
| Inner Diameter (d) | 4.6 mm | 21.2 mm | - |
| Length (L) | 150 mm | 150 mm | - |
| Scaling Factor (SF) | - | 21.2 | (21.2² / 4.6²) |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 1.0 mL/min × 21.2 |
| Max Sample Load (approx.) | ~1 mg | ~21 mg | Loading scales proportionally with SF. |
Preparative Purification Workflow
Caption: Workflow for preparative HPLC purification.
Step-by-Step Preparative Protocol
-
System Preparation:
-
Install the preparative C18 column (e.g., 21.2 x 150 mm, 5 µm).
-
Set the scaled flow rate (e.g., 21.2 mL/min).
-
Equilibrate the column with 95% A / 5% B until the baseline is stable. This will consume a significant volume of solvent.
-
-
Sample Preparation:
-
Dissolve the crude material in the minimum amount of solvent required for full dissolution. A strong, compatible solvent like Dimethyl Sulfoxide (DMSO) can be used if solubility in the mobile phase is low.
-
The concentration should be as high as possible to minimize injection volume.
-
Filter the concentrated sample through a 0.45 µm filter.
-
-
Purification Run:
-
Perform a small test injection (e.g., 10% of the calculated max load) to confirm the retention time of the target peak has not shifted significantly under high load.
-
Inject the concentrated crude sample.
-
Run the same gradient program as the analytical method (e.g., 5% to 95% B over 15 minutes).
-
Monitor the UV chromatogram in real-time and set the fraction collector to trigger collection just before the target peak elutes and end just after it returns to baseline.
-
-
Post-Purification Processing:
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method to determine its purity.
-
Combine all fractions that meet the purity requirement (e.g., >99%).
-
Remove the mobile phase solvents from the pooled fractions using a rotary evaporator to yield the pure, isolated this compound.
-
Part 4: Troubleshooting Guide
Even with a well-developed method, issues can arise. This table provides solutions to common problems encountered during the purification of aromatic heterocycles.[17][20][21]
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual Si-OH groups on the column interacting with the basic nitrogen.[5]2. Insufficient Acid: Mobile phase pH is not low enough to fully protonate the analyte. | 1. Use a high-quality, end-capped C18 column. If tailing persists, consider a column with a different base silica or a phenyl-hexyl phase for alternative selectivity.[22]2. Increase formic acid concentration to 0.2% or switch to 0.1% TFA (a stronger acid). |
| Poor Resolution | 1. Gradient is too steep: Components are eluting too close together.2. Column Overload: Injecting too much sample on the preparative column. | 1. Flatten the gradient around the elution time of the target peak (e.g., change from 40-60% B over 2 minutes to 40-60% B over 10 minutes).2. Reduce the injection mass/volume. Perform a loading study to determine the maximum capacity of the column. |
| High Backpressure | 1. Blocked Column Frit: Particulates from unfiltered samples or precipitated buffer.2. System Blockage: Obstruction in tubing or injector.[17] | 1. Always filter samples.[5] Try back-flushing the column (disconnect from detector first). If pressure remains high, the frit may need replacement or the column is compromised.2. Systematically disconnect fittings starting from the detector to locate the blockage. |
| Variable Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize at initial conditions.2. Temperature Fluctuations: Ambient temperature changes affecting mobile phase viscosity.[20] | 1. Increase the equilibration time between runs, ensuring at least 10 column volumes of the starting mobile phase pass through.2. Use a column oven to maintain a constant temperature. |
Conclusion
This application note details a systematic and robust strategy for the HPLC purification of this compound. By understanding the analyte's chemical nature and applying sound chromatographic principles, a highly efficient purification method can be developed. The key to success lies in the careful selection of an end-capped C18 stationary phase and the use of an acidified mobile phase to ensure excellent peak symmetry. The provided protocols for analytical method development, preparative scale-up, and troubleshooting offer a complete guide for researchers to obtain this valuable compound with the high purity required for demanding scientific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. rjptonline.org [rjptonline.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 16. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
- 19. youtube.com [youtube.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. obrnutafaza.hr [obrnutafaza.hr]
- 22. uhplcs.com [uhplcs.com]
Application Notes and Protocols for the Use of Methyl Indolizine-7-carboxylate in Developing Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Indolizine Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The indolizine nucleus, a fused bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Derivatives of methyl indolizine-7-carboxylate, in particular, have shown significant promise as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
This guide provides a comprehensive overview of the application of this compound derivatives in the development of novel anti-inflammatory therapeutics. We will delve into the mechanistic basis of their action, provide detailed protocols for their synthesis and in vitro evaluation, and present key data to support their potential as lead compounds in drug discovery programs.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.
Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.
Several novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and identified as potent and selective COX-2 inhibitors.[2][3][4][5] For instance, certain derivatives have exhibited IC50 values for COX-2 inhibition comparable to the established NSAID, indomethacin.[2]
Signaling Pathway: COX-2 in Inflammation
Caption: COX-2 Inflammatory Pathway Inhibition.
Suppression of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of NF-κB is a hallmark of many inflammatory diseases. A novel pyrazole-containing indolizine derivative has been shown to effectively suppress NF-κB activation, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[2] This provides strong evidence that the indolizine scaffold can be functionalized to target this critical inflammatory pathway.
Signaling Pathway: NF-κB Activation and Inhibition
Caption: NF-κB Signaling Pathway and its Inhibition.
Modulation of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and the expression of enzymes like COX-2.[4] Inhibition of the p38 MAPK pathway is a well-established therapeutic strategy for inflammatory diseases.[4][6][7] While direct inhibition of p38 MAPK by this compound derivatives is an area of ongoing research, the structural similarities of indolizines to other known p38 MAPK inhibitors suggest this is a plausible mechanism of action.[4] Furthermore, the inhibition of LPS-induced nitric oxide production, a downstream effect of p38 MAPK activation, has been observed with other heterocyclic compounds, further supporting this hypothesis.[8]
Protocols for Synthesis and In Vitro Evaluation
Protocol 1: Synthesis of Methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate
This protocol is adapted from the synthesis of a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates, which have demonstrated significant COX-2 inhibitory activity.[2][3][5]
Materials:
-
4-Methylpyridine
-
Methyl 2-bromo-3-oxo-3-phenylpropanoate
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of the Pyridinium Ylide.
-
To a solution of 4-methylpyridine (1.0 eq) in dry DCM, add methyl 2-bromo-3-oxo-3-phenylpropanoate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with cold DCM, and dry under vacuum to obtain the pyridinium salt.
-
-
Step 2: 1,3-Dipolar Cycloaddition.
-
Suspend the pyridinium salt (1.0 eq) in dry DCM.
-
Add triethylamine (2.5 eq) dropwise at 0 °C to generate the pyridinium ylide in situ.
-
To this mixture, add a solution of 4-chlorobenzoyl chloride (1.2 eq) in dry DCM dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Step 3: Work-up and Purification.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate.
-
-
Step 4: Characterization.
-
Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Workflow: Synthesis of a this compound Derivative
Caption: Synthetic Workflow for a this compound.
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This protocol is designed to assess the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[5][9][10][11][12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for each active compound.
-
Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for the In Vitro Nitric Oxide Inhibition Assay.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives, highlighting their inhibitory effects on COX-2, TNF-α, IL-6, and nitric oxide (NO) production.[15]
| Compound | COX-2 Inhibition (% at 10 µM) | TNF-α Reduction (% at 10 µM) | IL-6 Reduction (% at 10 µM) | NO Reduction (% at 10 µM) |
| 4a | 48.2 ± 2.1 | 55.1 ± 2.5 | 45.3 ± 1.8 | 58.2 ± 2.3 |
| 4d | 65.7 ± 2.8 | 49.8 ± 2.2 | 59.1 ± 2.6 | 62.5 ± 2.7 |
| 4e | 52.1 ± 2.3 | 62.4 ± 2.9 | 51.7 ± 2.4 | 54.3 ± 2.1 |
| 4f | 45.9 ± 1.9 | 58.3 ± 2.6 | 65.2 ± 3.1 | 60.1 ± 2.5 |
| 4g | 42.6 ± 1.7 | 51.2 ± 2.3 | 61.8 ± 2.8 | 56.8 ± 2.4 |
| Indomethacin | 72.5 ± 3.5 | 68.9 ± 3.2 | 70.1 ± 3.4 | 75.4 ± 3.6 |
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their multifaceted mechanism of action, targeting key inflammatory mediators such as COX-2, NF-κB, and potentially p38 MAPK, offers the potential for broad-spectrum anti-inflammatory activity. The synthetic accessibility of the indolizine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through techniques such as X-ray crystallography and computational modeling. Further in vivo studies in relevant animal models of inflammatory diseases are warranted to validate the therapeutic potential of these promising lead compounds. The development of indolizine-based drugs could offer new hope for patients suffering from a wide range of chronic inflammatory conditions.
References
- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pagepressjournals.org [pagepressjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Fluorescence Quantum Yield of Indolizines: An Application Note
Abstract: The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. For indolizine derivatives, which are increasingly investigated for their applications in bioimaging, sensing, and as organic light-emitting diodes (OLEDs), an accurate determination of Φf is paramount for evaluating their performance and potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for measuring the fluorescence quantum yield of indolizine compounds using the widely adopted relative method.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] It is a dimensionless quantity, typically ranging from 0 to 1, where a value closer to 1 indicates a higher efficiency of converting absorbed light into emitted fluorescence.[2] For indolizine-based compounds, a high quantum yield is often a desirable characteristic, as it translates to brighter fluorescence signals in imaging applications and higher efficiency in light-emitting devices.
The determination of Φf is crucial in drug development for several reasons:
-
Development of Fluorescent Probes: A high quantum yield is essential for creating sensitive and effective fluorescent probes for biological imaging and assays.[3]
-
High-Throughput Screening (HTS): Many HTS assays rely on fluorescence. Knowing the quantum yield of fluorescent molecules involved is vital for assay optimization and reliable data interpretation.[3]
-
Structure-Property Relationship Studies: Understanding how chemical modifications to the indolizine core affect the quantum yield provides valuable insights for designing molecules with tailored photophysical properties.[4]
This guide focuses on the relative method for determining fluorescence quantum yield. This approach compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[5][6] It is a widely used and accessible method that can be performed with standard laboratory equipment.[5]
The Underlying Principle: The Relative Method
The relative method is based on the premise that if two solutions—a sample of unknown quantum yield (S) and a reference standard (R)—have the same absorbance at the same excitation wavelength, they are presumed to absorb the same number of photons.[3][6] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The fluorescence quantum yield of the sample (ΦS) can be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) [3]
Where:
-
ΦR is the fluorescence quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the solvents used for the sample and reference, respectively.
To enhance accuracy and account for potential inner filter effects, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[7][8] The slope of this plot (gradient) is then used in a modified equation:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) [9]
Where:
-
GradS and GradR are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
Essential Equipment and Reagents
A successful quantum yield measurement relies on the precision of the instrumentation and the purity of the reagents.
Instrumentation:
-
Spectrofluorometer: An instrument equipped with a monochromatic excitation source and an emission detector. It is crucial that the spectrofluorometer can provide corrected emission spectra to account for the wavelength-dependent efficiency of the detection system.[3]
-
UV-Vis Spectrophotometer: For accurate measurement of absorbance.[3]
-
Cuvettes: 10 mm path length quartz fluorescence cuvettes are standard. Using cuvettes with longer path lengths (e.g., 20 mm, 50 mm) for absorbance measurements can improve accuracy for very dilute solutions.[8][10]
Reagents:
-
Solvents: Use spectroscopic grade solvents to minimize background fluorescence.[5] The purity of the solvent should be checked by measuring its emission spectrum at the intended excitation wavelength.[5]
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield. The choice of standard is critical and should ideally have an absorption range that overlaps with the indolizine sample, allowing for excitation at the same wavelength.[3][8] Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a reliable standard that shows no temperature dependence up to 45 °C.[2][11]
-
Indolizine Sample: The fluorescent compound to be characterized.
-
Volumetric flasks and pipettes: For the accurate preparation of solutions.
Step-by-Step Experimental Protocol
This protocol details the comparative method for determining the fluorescence quantum yield of an indolizine derivative.
Selection of a Suitable Standard and Solvent
-
Choose a Fluorescence Standard: Select a standard with an absorption spectrum that overlaps with your indolizine sample to enable excitation at the same wavelength.[8][12] Whenever possible, the standard should also emit in a similar spectral region.[8]
-
Solvent Compatibility: Ideally, use the same solvent for both the sample and the standard. This simplifies the calculation as the refractive index term (nS2 / nR2) becomes 1.[3][6]
Preparation of Dilute Solutions
-
Stock Solutions: Prepare stock solutions of both the indolizine sample and the chosen standard in the selected spectroscopic grade solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be carefully chosen so that the absorbance at the excitation wavelength falls within the range of approximately 0.02 to 0.1.[3][8]
Causality: Maintaining absorbance values below 0.1 is crucial to minimize the "inner filter effect".[8][13] At higher concentrations, the excitation light may not penetrate the entire sample uniformly, and emitted fluorescence can be reabsorbed by other fluorophore molecules, leading to inaccurate measurements.[13][14][15]
Absorbance Measurements
-
Blank Reference: Use the pure solvent as a blank reference in the UV-Vis spectrophotometer.
-
Record Spectra: Record the absorbance spectrum for each dilution of the indolizine sample and the standard.
-
Determine Absorbance at Excitation Wavelength: From the recorded spectra, accurately determine the absorbance value at the chosen excitation wavelength for each solution.
Fluorescence Measurements
-
Instrument Settings: Set the excitation and emission slit widths on the spectrofluorometer. It is advisable to use narrow slit widths to maintain good spectral resolution.[12] These settings must remain constant throughout all measurements for both the sample and the standard.[6][8]
-
Excitation Wavelength: Set the excitation wavelength to a value where both the sample and the standard exhibit significant absorbance.
-
Record Emission Spectra: Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the entire emission band is captured.
-
Solvent Blank Subtraction: It is important to record the fluorescence spectrum of the solvent blank and subtract it from the sample and standard spectra to remove any background fluorescence and Raman scattering signals.[6]
Data Analysis and Calculation
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot Data: For both the indolizine sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Linear Regression: Perform a linear regression on each dataset. The resulting plots should be linear and pass through the origin. The slope of this line represents the gradient (Grad).[3][9]
-
Calculate Quantum Yield: Using the calculated gradients for the sample (GradS) and the standard (GradR), along with the known quantum yield of the standard (ΦR) and the refractive indices of the solvents, calculate the quantum yield of the indolizine sample (ΦS) using the gradient-based equation.[3][9]
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Data Presentation
The collected and calculated data should be organized in a clear and concise manner.
Table 1: Example Data for Quantum Yield Determination
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard | |||
| Dilution 1 | Conc. 1 | AR1 | IR1 |
| Dilution 2 | Conc. 2 | AR2 | IR2 |
| Dilution 3 | Conc. 3 | AR3 | IR3 |
| Dilution 4 | Conc. 4 | AR4 | IR4 |
| Dilution 5 | Conc. 5 | AR5 | IR5 |
| Indolizine Sample | |||
| Dilution 1 | Conc. 1 | AS1 | IS1 |
| Dilution 2 | Conc. 2 | AS2 | IS2 |
| Dilution 3 | Conc. 3 | AS3 | IS3 |
| Dilution 4 | Conc. 4 | AS4 | IS4 |
| Dilution 5 | Conc. 5 | AS5 | IS5 |
Conclusion
The accurate measurement of fluorescence quantum yield is a cornerstone of photophysical characterization for novel fluorescent molecules like indolizines. The relative method, when performed with care and attention to detail, provides a reliable and accessible means to determine this crucial parameter. By following the protocol outlined in this application note, researchers can obtain high-quality data to advance their work in the fields of materials science, chemical biology, and drug discovery.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. edinst.com [edinst.com]
- 7. agilent.com [agilent.com]
- 8. static.horiba.com [static.horiba.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 13. static.horiba.com [static.horiba.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indolizine Derivatives as Emitters in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Promise of Indolizine Derivatives in Next-Generation Displays
Indolizine derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as a highly promising platform for the development of advanced materials for organic light-emitting diodes (OLEDs). Their inherent structural rigidity, high thermal stability, and tunable photophysical properties make them excellent candidates for vibrant and efficient emitters in next-generation displays and solid-state lighting.[1] The indolizine core, an isomer of the more commonly known indole, offers a unique electronic landscape that can be readily modified through synthetic chemistry to achieve a wide spectrum of emission colors with high quantum efficiencies.
This guide provides a comprehensive overview of the synthesis, characterization, and application of indolizine derivatives in OLEDs, with a particular focus on 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), a multifunctional material that has demonstrated exceptional performance as both a blue fluorescent emitter and a stable host for phosphorescent dopants.[1] The protocols and insights presented herein are designed for researchers and scientists in the fields of materials science, organic chemistry, and device engineering.
Synthetic Strategies: Accessing the Indolizine Core
The synthesis of the indolizine scaffold can be achieved through various methodologies, each offering distinct advantages in terms of substrate scope and functional group tolerance. The most prevalent and versatile approach for creating highly substituted indolizines suitable for OLED applications is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an activated alkyne or alkene.[1][2] This method allows for the direct and modular construction of the indolizine ring system with a high degree of control over the substitution pattern, which is crucial for fine-tuning the material's optoelectronic properties.
Other notable synthetic routes include:
-
Tschitschibabin (Chichibabin) Reaction: Involves the cyclization of quaternary pyridinium salts.
-
Scholtz Synthesis: A classical method involving the condensation of 2-methylpyridine with an α-keto acid.
-
Transition-Metal-Catalyzed Cyclizations: Modern approaches that offer alternative pathways to functionalized indolizines.
For the purpose of this guide, we will focus on the 1,3-dipolar cycloaddition due to its widespread use and adaptability in synthesizing high-performance OLED materials.
Mechanism of 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction proceeds through the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then reacts with a dipolarophile (an alkyne or alkene) in a concerted or stepwise fashion to form a dihydroindolizine intermediate. Subsequent oxidation, often by air, leads to the aromatic indolizine product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the pyridinium ylide and the dipolarophile.
Caption: General workflow for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.
Detailed Experimental Protocol: Synthesis of 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI)
This protocol details the synthesis of BPPI, a high-performance blue-emitting indolizine derivative, through a two-step process involving the formation of a pyridinium salt followed by a 1,3-dipolar cycloaddition reaction.
Part 1: Synthesis of the Pyridinium Salt Intermediate
Materials:
-
2-Phenylpyridine
-
2-Bromo-1-(biphenyl-4-yl)ethan-1-one
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Add 2-bromo-1-(biphenyl-4-yl)ethan-1-one (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The pyridinium salt will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove any unreacted starting materials, and dry under vacuum. The resulting pyridinium salt is typically used in the next step without further purification.
Causality behind Experimental Choices:
-
Anhydrous Acetonitrile: Used as the solvent due to its high polarity, which facilitates the SN2 reaction between the pyridine and the α-bromo ketone, and its relatively high boiling point for refluxing. The anhydrous condition prevents side reactions.
-
Reflux: Heating the reaction provides the necessary activation energy for the quaternization of the pyridine nitrogen.
-
Diethyl Ether: A non-polar solvent in which the ionic pyridinium salt is insoluble, making it an effective anti-solvent for precipitation and purification.
Part 2: 1,3-Dipolar Cycloaddition to form BPPI
Materials:
-
Pyridinium salt from Part 1
-
Diphenylacetylene
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Water
Procedure:
-
Suspend the pyridinium salt (1.0 eq) and diphenylacetylene (1.2 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (2.0-3.0 eq) or potassium carbonate (2.0-3.0 eq) to the suspension. The base facilitates the in-situ formation of the pyridinium ylide.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air to allow for the oxidation of the dihydroindolizine intermediate. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the reaction mixture into a beaker containing water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water and then with a small amount of cold methanol.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure BPPI as a crystalline solid.
Causality behind Experimental Choices:
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the cycloaddition reaction.
-
Triethylamine/Potassium Carbonate: Acts as a base to deprotonate the pyridinium salt, generating the reactive pyridinium ylide intermediate.[1] Triethylamine is a homogeneous base, while potassium carbonate is a heterogeneous base; the choice may depend on the specific substrate and desired reaction kinetics.
-
Diphenylacetylene: The dipolarophile that reacts with the pyridinium ylide to form the indolizine ring.
-
Aqueous Workup and Recrystallization: Essential steps for removing inorganic salts and unreacted starting materials, leading to a highly pure final product, which is critical for OLED device performance.
Characterization of Indolizine Derivatives
The synthesized indolizine derivatives must be thoroughly characterized to confirm their structure and assess their properties for OLED applications.
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure and purity of the synthesized compound. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and further confirm its identity. |
| UV-Visible Spectroscopy | To determine the absorption properties and the optical bandgap of the material. |
| Photoluminescence (PL) Spectroscopy | To measure the emission spectrum, determine the color of the emitted light, and calculate the photoluminescence quantum yield (PLQY). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material, which is crucial for the longevity of OLED devices. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting point (Tm), which are important for morphological stability in thin films. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material, which are critical for charge injection and transport in an OLED device. |
Application in OLEDs: Device Fabrication and Performance
Indolizine derivatives like BPPI can be incorporated into OLEDs as the emissive layer (EML). The fabrication of a multilayer OLED is typically carried out in a high-vacuum thermal evaporation system.
Typical OLED Device Architecture
A standard multilayer OLED structure incorporating an indolizine-based emitter is as follows:
ITO / HTL / EML / ETL / EIL / Cathode
Where:
-
ITO (Indium Tin Oxide): Transparent anode for hole injection.
-
HTL (Hole Transport Layer): Facilitates the transport of holes from the anode to the EML.
-
EML (Emissive Layer): The indolizine derivative where electron-hole recombination and light emission occur.
-
ETL (Electron Transport Layer): Facilitates the transport of electrons from the cathode to the EML.
-
EIL (Electron Injection Layer): Enhances electron injection from the cathode.
-
Cathode: A low work function metal (e.g., Al, LiF/Al) for electron injection.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Indolizine-7-carboxylate
Welcome to the technical support center for the synthesis of Methyl indolizine-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.
Introduction to the Synthesis of this compound
This compound is a key structural motif in medicinal chemistry, valued for its presence in a variety of biologically active compounds. The synthesis of this molecule, however, can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties. This guide will focus on the most common and effective synthetic strategies, primarily the 1,3-dipolar cycloaddition and the Tschitschibabin reaction, providing you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most prevalent methods for constructing the indolizine core of this compound are the 1,3-dipolar cycloaddition and the Tschitschibabin reaction .[1][2]
-
1,3-Dipolar Cycloaddition: This is often the more versatile method for accessing a wide range of substituted indolizines. It involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene.[1][3][4] For the synthesis of this compound, this would typically involve a 4-substituted pyridine derivative as the precursor to the pyridinium ylide.
-
Tschitschibabin Reaction: This classic method involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[5] While effective, the reaction conditions can be harsh and may not be suitable for all substrates, especially those with sensitive functional groups.
Q2: I am getting a very low yield. What are the most likely causes?
A2: Low yields in the synthesis of this compound can arise from several factors, depending on the chosen synthetic route. Common culprits include:
-
Poor quality of starting materials: Ensure your pyridine derivatives and other reagents are pure and dry.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all have a significant impact on yield.
-
Inefficient base: The choice and amount of base are critical, especially in the Tschitschibabin reaction and the formation of pyridinium ylides for cycloaddition.
-
Side reactions: A number of side reactions can compete with the desired product formation, such as polymerization of the dipolarophile or decomposition of the pyridinium ylide.
-
Difficult purification: The polar nature of the carboxylate group can make isolation and purification challenging, leading to product loss.
Q3: What are the common side products I should be aware of?
A3: In the 1,3-dipolar cycloaddition, you may observe the formation of quinolizine derivatives, which can arise from the reaction of the pyridinium ylide with a second molecule of the alkyne dipolarophile. In the Tschitschibabin reaction, dimerization of the pyridine starting material can be a significant side reaction, particularly at high temperatures.[6]
Q4: How does the electron-withdrawing nature of the 7-carboxylate group affect the synthesis?
A4: The presence of an electron-withdrawing group like a methyl carboxylate at the 7-position (originating from a 4-substituted pyridine) can influence the reactivity of the pyridine ring. In the Tschitschibabin reaction, electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the initial quaternization step.[7] For 1,3-dipolar cycloadditions, the electronic nature of the substituent will affect the stability and reactivity of the corresponding pyridinium ylide.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound and offers systematic troubleshooting strategies.
Problem 1: Low Yield in 1,3-Dipolar Cycloaddition
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Pyridinium Ylide Formation | 1. Optimize the Base: Screen different bases (e.g., triethylamine, DBU, potassium carbonate) and their stoichiometry. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. | The pyridinium ylide is formed by deprotonation of the corresponding pyridinium salt. The choice of base and the absence of water are crucial for efficient ylide generation. |
| Decomposition of the Ylide or Dipolarophile | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition. 2. Slow Addition: Add the dipolarophile slowly to the in situ generated ylide to maintain a low concentration of the reactive species. | Pyridinium ylides and activated alkynes can be thermally unstable or prone to polymerization. Controlling the reaction temperature and concentration can mitigate these side reactions. |
| Poor Reactivity of the Dipolarophile | 1. Use a More Activated Alkyne: If using a less reactive alkyne, consider switching to one with stronger electron-withdrawing groups (e.g., dimethyl acetylenedicarboxylate). | The rate of the 1,3-dipolar cycloaddition is highly dependent on the electronic properties of the dipolarophile. More electron-deficient alkynes react faster. |
| Suboptimal Solvent | 1. Solvent Screen: Test a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile, toluene). | The stability and reactivity of the pyridinium ylide can be highly solvent-dependent. The ideal solvent will solubilize the reactants and facilitate the cycloaddition. |
Problem 2: Low Yield in Tschitschibabin Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Quaternization of the Pyridine | 1. Increase Reaction Time and/or Temperature: The initial alkylation of the pyridine nitrogen can be slow. 2. Use a More Reactive Alkylating Agent: If possible, use a more reactive α-halo ketone. | The quaternization is an SN2 reaction. Its rate is influenced by temperature, reaction time, and the electrophilicity of the alkylating agent. |
| Decomposition at High Temperatures | 1. Optimize Temperature: Carefully control the temperature of the cyclization step to avoid charring and decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | The base-mediated cyclization often requires heat, but excessive temperatures can lead to decomposition of the starting materials and product. |
| Incorrect Base or Base Stoichiometry | 1. Screen Different Bases: Test various bases such as sodium carbonate, potassium carbonate, or sodium bicarbonate. 2. Optimize Base Amount: Use a slight excess of the base to ensure complete reaction. | The base is crucial for the deprotonation step that initiates the intramolecular cyclization. The strength and amount of base must be carefully optimized. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Polarity of the Product | 1. Column Chromatography with Modified Silica: Use silica gel treated with a small amount of triethylamine in the eluent to reduce tailing. 2. Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (C18) silica. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8] | The methyl carboxylate group imparts significant polarity to the indolizine core, which can lead to strong interactions with silica gel and poor separation. Modifying the stationary phase or using a different separation mode can overcome this. |
| Presence of Persistent Impurities | 1. Aqueous Workup: Perform an acidic wash (e.g., with dilute HCl) to remove basic impurities, followed by a basic wash (e.g., with saturated sodium bicarbonate) to remove acidic impurities. 2. Trituration: If the product is a solid, triturating the crude material with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step. | A thorough workup can remove many common impurities before chromatography, simplifying the final purification. |
Experimental Protocols
The following is a detailed, step-by-step protocol for a plausible synthesis of this compound via a 1,3-dipolar cycloaddition pathway.
Protocol 1: Synthesis of Methyl 4-cyanopyridine-2-acetate (Intermediate)
This intermediate is a key starting material for the synthesis of the target molecule.
Materials:
-
4-Cyano-2-methylpyridine
-
Sodium methoxide
-
Dimethyl carbonate
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 4-cyano-2-methylpyridine (1.0 equivalent).
-
Add dimethyl carbonate (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-cyanopyridine-2-acetate.
Protocol 2: Synthesis of this compound
Step 1: Quaternization of Methyl 4-cyanopyridine-2-acetate
Materials:
-
Methyl 4-cyanopyridine-2-acetate
-
Methyl bromoacetate
-
Anhydrous acetone
Procedure:
-
Dissolve Methyl 4-cyanopyridine-2-acetate (1.0 equivalent) in anhydrous acetone.
-
Add methyl bromoacetate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The pyridinium salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum to yield the pyridinium bromide salt.
Step 2: 1,3-Dipolar Cycloaddition
Materials:
-
Pyridinium bromide salt from Step 1
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the pyridinium bromide salt (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the suspension to generate the pyridinium ylide in situ.
-
To this mixture, add a solution of dimethyl acetylenedicarboxylate (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a dicarboxylate indolizine derivative.
Step 3: Hydrolysis and Decarboxylation
Materials:
-
Crude product from Step 2
-
Lithium hydroxide
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the crude dicarboxylate from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (2.5 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Heat the mixture to reflux for 2-3 hours to effect decarboxylation.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude indolizine-7-carboxylic acid.
Step 4: Fischer Esterification
Materials:
-
Crude indolizine-7-carboxylic acid from Step 3
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the crude carboxylic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical approach to problem-solving.
Reaction Pathway: 1,3-Dipolar Cycloaddition Route
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New substituted indolizines by 1,3-dipolar cycloaddition. VI. 7-(4-Nitrobenzyl)indolizines [ad-astra.ro]
- 5. grokipedia.com [grokipedia.com]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions
Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges encountered during experimentation, providing in-depth troubleshooting advice and practical protocols to optimize your reaction conditions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Product Yield
Question: I have set up my 1,3-dipolar cycloaddition, but I am observing very low conversion of my starting materials or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common frustration, but it can often be resolved by systematically evaluating several key parameters. The concerted, pericyclic nature of many 1,3-dipolar cycloadditions means that the reaction outcome is highly dependent on the electronic and steric properties of the reactants, as well as the reaction conditions.[1][2][3]
-
Reactant Stability and Purity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and may not be stable for long periods.[4][5] It is often advantageous to generate them in situ. If you are using an isolated 1,3-dipole, confirm its integrity and ensure it has been stored under the appropriate conditions (e.g., low temperature, inert atmosphere). For in situ generation, the purity of the precursor is critical.
-
Dipolarophile Purity: Ensure your dipolarophile is pure and devoid of any inhibitors or contaminants that could quench the reaction.
-
-
Reaction Stoichiometry: Ensure the correct stoichiometry of your reactants. While a 1:1 ratio is typical, using a slight excess (1.1-1.5 equivalents) of the more stable and readily available reactant can sometimes drive the reaction to completion.
If the fundamental checks do not resolve the issue, the next step is to optimize the reaction conditions.
-
Solvent Selection: While some 1,3-dipolar cycloadditions are relatively insensitive to solvent polarity, others exhibit a significant dependence.[1][6] The choice of solvent can influence reactant solubility and the stability of the transition state. A solvent screen is a highly effective optimization strategy.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Non-polar | Toluene, Hexane, Dioxane | Good starting point for many cycloadditions. |
| Polar Aprotic | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Can accelerate reactions with polar transition states. |
| Polar Protic | Ethanol, Water | Water, in particular, can lead to rate acceleration due to hydrophobic effects.[7] |
| "Green" Solvents | Ionic Liquids, Deep Eutectic Solvents (DES) | Can offer unique reactivity and selectivity profiles.[7] |
-
Temperature: Reaction kinetics are directly influenced by temperature.
-
If the reaction is sluggish at room temperature, gentle heating is often effective.[7][8] A systematic screen at various temperatures (e.g., 40 °C, 60 °C, 80 °C, reflux) can identify the optimal condition.
-
Conversely, if you observe decomposition of starting materials or the desired product, the reaction may be too exothermic or the components thermally unstable. In such cases, running the reaction at a lower temperature (e.g., 0 °C or even sub-zero temperatures) for a longer duration may be beneficial.
-
-
Concentration: Low reactant concentrations can lead to slow reaction rates. If solubility permits, consider increasing the concentration of the limiting reagent.
For many 1,3-dipolar cycloadditions, particularly those that are sluggish under thermal conditions, catalysis can be a game-changer.
-
Lewis Acid Catalysis: Lewis acids can accelerate the reaction and influence selectivity by coordinating to the dipolarophile, thereby lowering its LUMO energy and making it more reactive towards the HOMO of the 1,3-dipole.[4] Common Lewis acids include Cu(I) and Cu(II) salts, Zn(OTf)₂, and Ag(I) complexes.[4][7] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of this, often referred to as a "click" reaction due to its efficiency and high yield.[9][10]
-
Ruthenium Catalysis: For azide-alkyne cycloadditions, ruthenium catalysts can provide complementary regioselectivity to copper, yielding the 1,5-disubstituted triazole isomer.[11]
-
Strain-Promoted Cycloadditions: In cases where metal catalysis is undesirable (e.g., in biological systems), using a strained dipolarophile, such as a cyclooctyne, can dramatically accelerate the reaction rate without the need for a catalyst. This is the basis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11]
Issue 2: Poor Regio- or Stereoselectivity
Question: My reaction is working, but I am getting a mixture of regioisomers or diastereomers. How can I improve the selectivity?
Answer:
Achieving high selectivity is a common challenge in 1,3-dipolar cycloadditions. The observed selectivity is a result of a delicate interplay between electronic effects, steric interactions, and reaction conditions.[1]
-
Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful predictive tool for understanding regioselectivity.[1][12] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one that results from the alignment of the orbitals with the largest coefficients.[12]
-
Electronic Tuning: Modifying the electronic properties of your reactants is a primary strategy. Adding electron-withdrawing groups to the dipolarophile or electron-donating groups to the 1,3-dipole can alter the relative energies of the FMOs and thus favor one regioisomeric outcome.
-
Steric Hindrance: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile can direct the cycloaddition to form the less sterically hindered product.[1]
-
Catalysis:
-
Lewis Acid Catalysis: As mentioned, Lewis acids can enhance regioselectivity. In the case of CuAAC, the copper catalyst directs the reaction to exclusively form the 1,4-disubstituted triazole.[7][9]
-
Chiral Catalysts: For the synthesis of enantiomerically enriched products, the use of chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.[4][13]
-
-
Solvent and Temperature Effects: While often having a less pronounced effect than electronic and steric factors, solvent and temperature can sometimes influence selectivity.[4][14] Experimenting with different solvents and temperatures, as outlined in the previous section, may lead to improved selectivity. A lower reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.[8][14]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key optimization experiments.
Protocol 1: General Procedure for a Solvent Screen
This protocol outlines a parallel approach to efficiently screen multiple solvents.
Materials:
-
1,3-dipole or its precursor
-
Dipolarophile
-
A set of anhydrous solvents (e.g., Toluene, THF, MeCN, DCM, DMF)
-
Small reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
In separate, labeled vials, add the limiting reagent.
-
To each vial, add the chosen solvent (e.g., 0.5 mL).
-
Add the second reactant to each vial, ensuring the same stoichiometry across all conditions.
-
If using a catalyst, add it at this stage.
-
Seal the vials and begin stirring at the desired temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, 24 hours) using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Compare the conversion and product formation across the different solvents to identify the optimal one.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a typical CuAAC reaction.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent. Further purification can be achieved by column chromatography.[4]
Visualizing Workflows and Concepts
Diagrams can aid in understanding the complex relationships in reaction optimization.
Caption: A workflow for troubleshooting 1,3-dipolar cycloaddition reactions.
Caption: Frontier Molecular Orbital interactions in 1,3-dipolar cycloadditions.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions | Semantic Scholar [semanticscholar.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijrpc.com [ijrpc.com]
- 10. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]
- 11. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chesci.com [chesci.com]
- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Aqueous Solubility of Indolizine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine-based compounds. This guide is designed to provide you with practical, in-depth solutions to a common and critical challenge: the low aqueous solubility of indolizine derivatives. By understanding the underlying principles and employing the right techniques, you can significantly improve the developability and efficacy of your compounds.
Understanding the Challenge: Why Do Indolizine Compounds Have Low Aqueous Solubility?
Indolizine, a bicyclic aromatic heterocyclic compound, and its derivatives often exhibit poor solubility in aqueous media. This characteristic stems from their predominantly hydrophobic nature. The fused ring system, while conferring valuable pharmacological properties, presents a large nonpolar surface area, making it energetically unfavorable for these molecules to interact with polar water molecules.[1] Factors such as high lipophilicity and strong crystal lattice energy contribute to this challenge, often hindering preclinical and clinical development.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during experiments involving indolizine compounds. The solutions provided are based on established scientific principles and proven laboratory techniques.
Q1: My indolizine compound is not dissolving in my aqueous buffer for a cell-based assay. What is the first step I should take?
A1: The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent.
Causality: Many organic solvents can effectively disrupt the intermolecular forces holding the indolizine compound in its solid state, allowing it to dissolve. By creating a concentrated stock, you can then introduce a small, well-tolerated volume into your aqueous assay medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common choice due to its ability to dissolve a wide range of nonpolar and polar compounds.[1]
-
Ethanol: A less toxic alternative to DMSO, suitable for many applications.[3][4]
-
N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA): Potent solvents, but their use should be carefully considered due to potential toxicity in biological systems.[]
Troubleshooting Workflow for Solvent-Based Dissolution:
Caption: Troubleshooting workflow for initial compound dissolution.
Q2: I've tried using DMSO, but my compound precipitates upon dilution into the aqueous buffer. What are my next options?
A2: When simple solvent addition is insufficient, more advanced formulation strategies are necessary. These techniques aim to alter the physicochemical environment of the indolizine compound to favor dissolution.
Here are several effective approaches, ranging from simple to more complex:
Expertise & Experience: The solubility of many ionizable compounds is highly dependent on the pH of the solution.[1][6] For indolizine derivatives, which often contain a basic nitrogen atom, adjusting the pH can significantly enhance their aqueous solubility. By lowering the pH of the medium, the basic nitrogen can become protonated, forming a more soluble salt.[1]
Experimental Protocol:
-
Determine the pKa of your indolizine derivative (experimentally or through in silico prediction).
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.
-
Attempt to dissolve your compound in each buffer to identify the optimal pH for solubilization.
-
Ensure the final pH is compatible with your experimental system (e.g., cell viability).
Trustworthiness: This method is self-validating. A clear correlation between pH and solubility will confirm the effectiveness of this approach for your specific compound.
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[7][8] This reduction in polarity decreases the interfacial tension between the hydrophobic indolizine compound and the aqueous medium, thereby increasing its solubility.[9]
Commonly Used Co-solvents:
Experimental Protocol:
-
Prepare stock solutions of your indolizine compound in the chosen co-solvent.
-
Titrate small aliquots of the co-solvent stock into your aqueous buffer, monitoring for any signs of precipitation.
-
Determine the maximum concentration of the co-solvent that is well-tolerated by your experimental system.
Data Presentation: Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range | Advantages | Considerations |
| PEG 400 | 5-20% | Low toxicity, widely used in formulations.[] | Can be viscous at higher concentrations. |
| Propylene Glycol | 1-10% | Good solubilizing power for many compounds.[3][9] | Potential for cell toxicity at higher concentrations. |
| Ethanol | 1-5% | Readily available, effective for many compounds.[3][4] | Can be volatile and may affect protein stability. |
Expertise & Experience: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like indolizine can be encapsulated within the hydrophobic core, effectively solubilizing them in the aqueous medium.[4][10]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Cremophor® EL: A polyethoxylated castor oil derivative with excellent solubilizing properties.
Experimental Protocol:
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Add the surfactant solution to your indolizine compound and mix thoroughly (e.g., by vortexing or sonication).
-
Visually inspect for the formation of a clear solution, indicating micellar solubilization.
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules, like indolizine derivatives, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[10][11][12]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.
Experimental Protocol:
-
Prepare a stock solution of the cyclodextrin in water or your aqueous buffer.
-
Add the indolizine compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution to remove any undissolved compound and determine the concentration of the solubilized indolizine.
Visualization of Solubilization Mechanisms:
Caption: Mechanisms for enhancing indolizine solubility.
Q3: For drug development purposes, I need a more robust solution than simple formulation excipients. What are the industry-standard approaches?
A3: For long-term development and formulation of a drug product, more advanced techniques are employed to create stable and bioavailable dosage forms.
Expertise & Experience: Solid dispersions involve dispersing the poorly soluble drug in a hydrophilic carrier matrix at a molecular level.[13][14] This technique can lead to the formation of an amorphous state of the drug, which has a higher energy state and thus greater solubility and dissolution rate compared to the crystalline form.[2][15]
Common Preparation Methods:
-
Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[13]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[13][16]
-
Hot-Melt Extrusion: The drug and carrier are mixed and extruded at high temperature and pressure.[16]
Trustworthiness: The amorphous nature of the drug in a solid dispersion can be confirmed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Expertise & Experience: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[17] The reduction in particle size leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity of the drug.[15][17]
Common Preparation Methods:
-
Media Milling (Top-Down): The drug particles are reduced in size by mechanical attrition.[18]
-
High-Pressure Homogenization (Top-Down): A suspension of the drug is forced through a narrow gap at high pressure.[18][19]
-
Precipitation (Bottom-Up): The drug is dissolved in a solvent and then precipitated as nanoparticles by adding an anti-solvent.[20]
Data Presentation: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier, often leading to an amorphous state.[13][14] | Significant increase in dissolution rate and bioavailability.[21] | Potential for physical instability (recrystallization) over time.[14] |
| Nanosuspension | Reduction of particle size to the nanometer range, increasing surface area.[17] | Applicable to a wide range of poorly soluble drugs; can be administered via various routes.[17][22] | Potential for particle aggregation and Ostwald ripening.[22] |
References
- 1. benchchem.com [benchchem.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ajptonline.com [ajptonline.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 11. Fluorescent Indolizine-b-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 16. japsonline.com [japsonline.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. ijpbr.in [ijpbr.in]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jopcr.com [jopcr.com]
- 22. eaapublishing.org [eaapublishing.org]
Technical Support Center: Accelerating Multi-Step Indolizine Synthesis
Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indolizine derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to common challenges, with a focus on strategies to reduce reaction times and improve overall efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable protocols to resolve them.
Problem 1: My reaction is extremely slow, taking hours or even days to complete. How can I significantly reduce the reaction time?
Root Cause Analysis:
Prolonged reaction times in indolizine synthesis often stem from insufficient activation energy for key steps such as cyclization or aromatization, or the inherent kinetics of classical methods like the Tschitschibabin reaction. Conventional heating methods rely on thermal conduction, which can be slow and lead to uneven temperature distribution, potentially causing side product formation during extended heating periods.
Solution Strategies:
Your primary goal is to provide sufficient energy more efficiently and explore alternative reaction pathways that are intrinsically faster.
1. Implement Microwave-Assisted Organic Synthesis (MAOS):
Microwave irradiation directly heats the solvent and polar reagents, leading to rapid and uniform temperature increases.[1][2][3] This often dramatically reduces reaction times from hours to minutes.[1][3]
-
Experimental Protocol: Microwave-Assisted Three-Component Reaction [4]
-
To a microwave-safe reaction vessel, add the substituted pyridine (1 mmol), the α-halo ketone or acyl bromide (1.1 mmol), and the alkyne (1.2 mmol).
-
Add a catalytic amount of a suitable base (e.g., basic alumina).
-
Add the appropriate solvent (e.g., DMF, acetonitrile).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 80-140°C) for a short duration (e.g., 10-30 minutes).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vessel, and proceed with standard workup and purification.
-
2. Transition to a One-Pot, Multi-Component Reaction (MCR) Strategy:
MCRs combine multiple synthetic steps into a single operation without isolating intermediates.[5][6][7] This not only saves significant time on workup and purification but can also lead to faster overall reaction sequences by avoiding the decomposition of sensitive intermediates.
-
Workflow Diagram: One-Pot Synthesis vs. Multi-Step Synthesis
Caption: Comparison of multi-step and one-pot synthesis workflows.
3. Explore Flow Chemistry for Continuous Processing:
For rapid optimization and library synthesis, flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time.[8][9][10] Unstable intermediates can be generated and consumed in situ, minimizing decomposition.[10] High-temperature and high-pressure conditions can be safely achieved, leading to significantly reduced reaction times, often in the range of seconds to minutes.[11]
Problem 2: I'm observing a low yield of my desired indolizine derivative.
Root Cause Analysis:
Low yields can be attributed to several factors: incomplete conversion, formation of stable but undesired side products, or decomposition of the final product under the reaction conditions. The choice of catalyst, base, and solvent plays a crucial role in directing the reaction toward the desired product.
Solution Strategies:
A systematic optimization of reaction parameters is necessary.
1. Catalyst and Ligand Screening:
For transition-metal-catalyzed reactions (e.g., using Pd, Cu, Au, Fe), the choice of metal and its ligand system is critical.[12][13]
-
Troubleshooting Table: Catalyst and Reaction Conditions
| Catalyst System | Common Application | Potential Issue | Suggested Optimization |
| Pd/Cu | Sonogashira coupling/cycloisomerization | Catalyst deactivation, homocoupling of alkynes | Use fresh catalyst, screen different copper sources (e.g., CuI, CuTC), add a ligand (e.g., PPh₃). |
| Gold (Au) | Multicomponent coupling/cycloisomerization | Low reactivity with certain substrates | Increase catalyst loading, screen different gold precursors (e.g., AuCl, AuCl₃). |
| Iron (Fe) | Annulation of pyridines with allenoates | Oxidation state sensitivity | Ensure inert atmosphere, use a freshly prepared catalyst. |
| Metal-Free | Michael addition/[3+2] fusion | Slow reaction rates | Increase temperature, screen different organocatalysts (e.g., amines, NHCs).[12] |
2. Optimization of Base and Solvent:
The base is often crucial for the formation of the pyridinium ylide intermediate.[6]
-
Experimental Protocol: Base and Temperature Optimization [6]
-
Set up a series of parallel reactions in small vials.
-
Keep the concentrations of the main reactants constant.
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, DBU, Et₃N) across the different vials.
-
For each base, run the reaction at different temperatures (e.g., 25°C, 50°C, 80°C).
-
After a set time (e.g., 2 hours), quench the reactions and analyze the crude mixture by LC-MS or ¹H NMR to determine the relative yield of the desired product.
-
This screening will identify the optimal base and temperature combination for your specific substrates. For example, a study found that increasing the temperature from 25°C to 50°C significantly improved the yield, while a further increase led to a slight decrease.[6]
-
Problem 3: My reaction is producing a complex mixture of side products. How can I improve selectivity?
Root Cause Analysis:
Lack of regioselectivity is a common issue in indolizine synthesis, particularly when using unsymmetrically substituted pyridines or alkynes. Side reactions, such as polymerization of alkynes or decomposition of intermediates, can also contribute to a complex product mixture.
Solution Strategies:
Focus on reaction conditions that favor the desired reaction pathway and minimize competing reactions.
1. Employ Regioselective Methodologies:
-
Iodine-Mediated Oxidative Cyclization: This method has been shown to provide substituted indolizines in a regio- and chemoselective manner.[12]
-
One-Pot, Metal-Free Three-Component Reaction: A novel approach involving 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols has been developed for a highly regiospecific synthesis of indolizines.[5][14]
2. Modify Reaction Parameters:
-
Lower the Temperature: While higher temperatures can increase reaction rates, they can also lead to more side products. Once you have achieved a reasonable reaction time, try lowering the temperature to improve selectivity.
-
Change the Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for indolizines?
Microwave-assisted synthesis offers several key advantages over conventional heating:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[1][3]
-
Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[1]
-
Improved Selectivity: In some cases, the selective absorption of microwave energy by polar intermediates can enhance the selectivity of the reaction.
-
Greener Chemistry: Shorter reaction times and often lower solvent volumes contribute to a more environmentally friendly process.[3]
Q2: When should I consider a one-pot, multi-component reaction (MCR) strategy?
An MCR strategy is particularly advantageous when:
-
Time and resource efficiency are critical: MCRs save considerable time by eliminating the need for intermediate isolation and purification steps.[15]
-
The intermediates are unstable: Generating and consuming reactive intermediates in the same pot can prevent their decomposition.
-
You are building a library of compounds: The simplicity of the procedure makes it well-suited for parallel synthesis and the rapid generation of diverse indolizine derivatives.[7]
-
Atom economy is a priority: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, reducing waste.[15]
Q3: What are the key parameters to optimize for a faster and cleaner reaction?
The most critical parameters to optimize are:
-
Temperature: This is often the most impactful parameter. Systematically screen a range of temperatures to find the sweet spot between reaction rate and selectivity.[6]
-
Catalyst System: For catalyzed reactions, the choice of metal, ligand, and catalyst loading is crucial.[13][16]
-
Base: The strength and stoichiometry of the base can significantly affect the rate of formation of key intermediates.[6]
-
Solvent: The solvent can influence solubility, reaction rate, and even the reaction pathway.
-
Concentration: Higher concentrations can sometimes accelerate bimolecular or termolecular reactions.
-
Logical Flow for Optimization
Caption: A systematic workflow for reaction optimization.
Q4: Are there effective metal-free alternatives to accelerate my synthesis?
Yes, several metal-free strategies have been developed to avoid potential metal contamination in the final products, which is particularly important in drug development.[17] These include:
-
Organocatalysis: Using amines and N-heterocyclic carbenes (NHCs) to promote Michael addition-[3+2] fusion reactions.[12]
-
Iodine-Mediated Reactions: Molecular iodine can mediate oxidative cyclization reactions to form indolizines.[12]
-
Solvent-Free and Base-Catalyzed Reactions: Some MCRs can proceed efficiently under solvent-free conditions with a simple base as the catalyst.[5][14]
-
Cascade Reactions: Designing sequences like Michael/Sₙ2/aromatization reactions that proceed without metal catalysts.[17]
Q5: How can flow chemistry benefit my indolizine synthesis, and when is it worth the investment in specialized equipment?
Flow chemistry utilizes continuously flowing streams of reagents through a reactor, offering unique advantages:[10]
-
Rapid Reaction Screening and Optimization: Automated flow systems can quickly screen a wide range of conditions, accelerating the discovery of optimal protocols.[8]
-
Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in small volumes within the reactor, minimizing risks.[10]
-
Scalability: Once a process is optimized, it can often be scaled up by simply running the flow reactor for a longer time.
-
Access to Novel Reaction Conditions: Extremely high temperatures and pressures can be safely achieved, enabling reactions that are not feasible in batch reactors.[11]
Investment in flow chemistry is most justified when you need to:
-
Rapidly synthesize a library of analogues for structure-activity relationship (SAR) studies.[8][9]
-
Scale up a synthesis that is problematic in batch mode (e.g., highly exothermic or involving unstable intermediates).
-
Perform multi-step syntheses in a fully automated fashion without isolating intermediates.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. rsmraiganj.in [rsmraiganj.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolizine synthesis [organic-chemistry.org]
- 13. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rua.ua.es [rua.ua.es]
- 16. benchchem.com [benchchem.com]
- 17. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the purification of indolizine isomers.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for indolizine chemistry. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of challenging indolizine isomers. We understand the structural nuances that make these separations complex and have curated this resource to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question 1: Why am I seeing poor resolution or complete co-elution of my indolizine regioisomers on a standard C18 column?
Answer:
This is the most common challenge in indolizine chemistry. Regioisomers, such as those substituted at the C1, C2, or C3 positions, often possess very similar polarity and hydrophobicity. A standard C18 (octadecylsilane) column separates primarily based on hydrophobic interactions, which may be insufficient to differentiate between these closely related structures.
Potential Causes & Solutions:
-
Insufficient Selectivity of Stationary Phase: The C18 phase may not offer unique interaction sites to resolve the subtle structural differences.
-
Solution 1: Explore Alternative Stationary Phases. The key is to introduce different separation mechanisms beyond simple hydrophobicity. Phenyl-hexyl columns, for instance, can provide pi-pi stacking interactions with the aromatic indolizine core, offering a different selectivity that can resolve isomers a C18 column cannot. Cyano-bonded phases are another excellent option, offering dipole-dipole interactions.
-
Solution 2: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar indolizines, as it separates based on partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase.
-
-
Suboptimal Mobile Phase Conditions: The mobile phase composition directly influences selectivity.
-
Solution 1: Adjust Organic Modifier. If using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. The different hydrogen bonding capabilities of these solvents can alter retention and improve resolution.
-
Solution 2: Utilize Additives. For basic indolizine compounds, peak tailing can occur due to interaction with acidic silanol groups on the silica support. Adding a small amount of a basic modifier like triethylamine (TEA) or a volatile acid like formic acid (FA) or trifluoroacetic acid (TFA) can improve peak shape and, consequently, resolution.
-
-
Inadequate Method Parameters:
-
Solution: Optimize Temperature. Increasing the column temperature can decrease mobile phase viscosity, improve mass transfer, and sometimes enhance selectivity. Experiment with temperatures between 30-50°C.
-
Workflow for Optimizing Regioisomer Separation
Caption: A logical workflow for developing a method to separate indolizine regioisomers.
Question 2: My synthesized indolizine is chiral, but I can't separate the enantiomers. What should I do?
Answer:
Enantiomers have identical physical properties (solubility, polarity, melting point) in an achiral environment. Therefore, they will not be separated by standard chromatographic techniques like those described above. You must introduce a chiral element into your separation system.
Core Requirement: A Chiral Environment
The most reliable method for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC) .
-
Mechanism: These techniques use a Chiral Stationary Phase (CSP). The CSP has a chiral selector that forms transient, diastereomeric complexes with the enantiomers of your analyte. Because diastereomers have different physical properties, they interact with the CSP with different affinities, leading to different retention times and thus, separation.
Troubleshooting & Strategy:
-
Solution 1: Select the Right Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly versatile and a great starting point for screening. Columns like Daicel's Chiralpak® IA, IB, IC, etc., are coated or immobilized with derivatives of amylose or cellulose and are effective for a wide range of compounds.
-
Screening: It is often necessary to screen several different CSPs to find one that provides selectivity for your specific indolizine enantiomers.
-
-
Solution 2: Optimize the Mobile Phase. Chiral separations are extremely sensitive to the mobile phase composition.
-
Normal Phase: The most common mode for chiral separations uses mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The alcohol acts as a polar modifier that competes with the analyte for interaction sites on the CSP. Varying the alcohol percentage is the primary way to optimize retention and resolution.
-
Additives: Sometimes, adding a small amount of an acidic or basic additive (e.g., TFA for acidic compounds, diethylamine (DEA) for basic compounds) can dramatically improve peak shape and resolution.
-
Recommended Starting Conditions for Chiral Screening
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |
| CSP Type | Polysaccharide-based (e.g., Amylose) | Polysaccharide-based (e.g., Cellulose) | Protein-based or other |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Heptane/Ethanol (80:20 v/v) | Acetonitrile/Methanol (50:50 v/v) |
| Additive | 0.1% Diethylamine (for basic indolizines) | 0.1% Diethylamine | 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C | 30°C |
Frequently Asked Questions (FAQs)
-
Q: How can I confirm the identity and purity of my separated isomers?
-
A: A combination of techniques is essential. Mass Spectrometry (MS) will confirm that the separated peaks have the same mass-to-charge ratio, as expected for isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. For regioisomers, differences in chemical shifts and coupling constants in ¹H and ¹³C NMR will confirm their distinct structures. For enantiomers, after separation, their identity can be confirmed using a polarimeter or a circular dichroism (CD) spectrometer, which will show equal and opposite optical rotations.
-
-
Q: What is Supercritical Fluid Chromatography (SFC) and why is it useful for indolizine isomers?
-
A: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. It is often considered a "hybrid" of normal-phase and gas chromatography. For isomer separations, SFC offers several advantages:
-
High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for very fast separations.
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a powerful tool when HPLC methods fail.
-
Ideal for Chiral Separations: SFC is exceptionally effective for chiral separations, often providing better resolution and faster run times than chiral HPLC.
-
-
-
Q: My peaks are tailing badly, even with mobile phase additives. What else can be wrong?
-
A: Severe peak tailing for basic compounds like indolizines can stem from several sources:
-
Column Degradation: The silica backbone of the column may be degrading, exposing more active silanol sites. Try a brand new column to test this.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape. Try diluting your sample 10-fold and 100-fold.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO in a highly aqueous mobile phase), it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.
-
-
Experimental Protocols
Protocol 1: Method Development for Separation of Indolizine Regioisomers by HPLC
-
System Preparation:
-
Equip an HPLC system with a UV detector (set to the λmax of your indolizine, typically 254 nm or 310 nm).
-
Prepare mobile phases: Bottle A - 0.1% Formic Acid in Water; Bottle B - 0.1% Formic Acid in Acetonitrile.
-
-
Column Screening (Step 1):
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Run a generic gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.
-
Assess the separation. If co-elution occurs, proceed to the next column.
-
Repeat the generic gradient on a Phenyl-Hexyl column and then a Cyano (CN) column.
-
-
Method Optimization (Step 2):
-
Select the column that showed the best "potential" for separation (e.g., peak shouldering or partial separation).
-
If separation is still minimal, replace the Acetonitrile (Bottle B) with Methanol (with 0.1% FA) and repeat the gradient.
-
Once the best solvent is chosen, optimize the gradient. If the peaks elute at 40% B, design a shallower gradient around that point (e.g., 30% to 50% B over 20 minutes) to improve resolution.
-
-
Final Verification:
-
Once baseline resolution is achieved, confirm the purity of each peak by collecting fractions and analyzing via MS and NMR.
-
Decision Tree for Troubleshooting HPLC Separation
Caption: A decision-making flowchart for troubleshooting poor HPLC resolution.
Minimizing byproducts in the synthesis of functionalized indolizines.
A Guide to Minimizing Byproducts and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of functionalized indolizines. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these vital heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly the formation of unwanted byproducts, and to optimize your reaction conditions for higher yields and purity.
This center is structured to address specific problems you may encounter. We will delve into the causality behind experimental choices, offering logical frameworks for decision-making rather than rigid protocols.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding indolizine synthesis.
Q1: My 1,3-dipolar cycloaddition reaction is producing a complex mixture of products. What are the likely culprits?
A1: The 1,3-dipolar cycloaddition is a cornerstone of indolizine synthesis, typically involving a pyridinium ylide and a dipolarophile.[1][2] However, its success hinges on the stability of the ylide and the reactivity of the dipolarophile. A complex mixture often points to one or more of the following:
-
Ylide Instability: The pyridinium ylide is a key intermediate. If it is unstable, it can undergo self-condensation or decomposition, leading to a variety of byproducts. The choice of base and solvent is critical here. A base that is too strong can lead to unwanted side reactions.
-
Poor Regioselectivity: When using unsymmetrical alkynes, poor regioselectivity can result in a mixture of isomers.[3] The electronic and steric properties of the substituents on both the ylide and the dipolarophile dictate the regiochemical outcome.
-
Competitive Reactions: The dipolarophile itself might undergo polymerization or other side reactions under the reaction conditions, especially if it is highly activated.
To troubleshoot, consider starting with a more stable ylide (e.g., one with an electron-withdrawing group) and a highly reactive, symmetrical dipolarophile like dimethyl acetylenedicarboxylate (DMAD) to establish a baseline.
Q2: I'm observing significant amounts of unreacted starting material in my Tschitschibabin indolizine synthesis. How can I improve conversion?
A2: The Tschitschibabin (or Chichibabin) reaction is a classic method involving the reaction of a pyridine derivative with an α-halo carbonyl compound, followed by base-mediated cyclization.[4] Low conversion is often traced back to:
-
Inefficient Quaternization: The initial step is the formation of a pyridinium salt. If this reaction is incomplete, you will carry unreacted pyridine derivative into the next step. Ensure your α-halo carbonyl compound is reactive and consider slightly elevated temperatures or longer reaction times for this step.
-
Inappropriate Base: The choice of base is crucial for the deprotonation of the pyridinium salt to form the ylide intermediate. A weak base may not be sufficient to deprotonate the salt effectively, leading to low conversion. Common bases include sodium carbonate, potassium carbonate, and triethylamine.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. A solvent that can stabilize the charged intermediates without interfering with the base is ideal.
Q3: My final indolizine product is difficult to purify. What are some common, hard-to-remove byproducts?
A3: Purification challenges often arise from byproducts with similar polarities to the desired indolizine. Common culprits include:
-
Dimers: In some cases, especially under harsh conditions, dimerization of the starting materials or intermediates can occur.[5]
-
Partially Aromatized Intermediates: The final step in many indolizine syntheses is an oxidation or elimination to achieve the fully aromatic indolizine ring system. If this step is incomplete, you may have dihydroindolizine intermediates that are difficult to separate.
-
Ring-Opened Products: Under certain conditions, particularly with aqueous workups or certain solvents, hydrolysis of intermediates can lead to ring-opened byproducts.[6]
Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of these byproducts early on, allowing for adjustments to the reaction conditions.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to common issues encountered during indolizine synthesis.
Issue 1: Low Yield in 1,3-Dipolar Cycloaddition Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low yield with recovery of starting materials | Inefficient ylide formation. | * Optimize the base: Switch to a stronger, non-nucleophilic base like DBU. * Change the solvent: Aprotic polar solvents like DMF or acetonitrile can facilitate ylide formation. |
| Low yield with a complex mixture of byproducts | Ylide decomposition or side reactions of the dipolarophile. | * Lower the reaction temperature: This can help to control the rate of side reactions. * Use a more stable ylide: Introduce an electron-withdrawing group on the carbon atom of the ylide. |
| Formation of regioisomers | Use of an unsymmetrical dipolarophile. | * Employ a catalyst: Certain metal catalysts can improve regioselectivity.[7][8] * Modify the substituents: Altering the electronic or steric nature of the substituents on the ylide or dipolarophile can favor the formation of one regioisomer. |
Issue 2: Byproduct Formation in Tschitschibabin Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Formation of a dark, tarry substance | Polymerization of intermediates or starting materials. | * Lower the reaction temperature. * Use a milder base. * Ensure the absence of oxygen, as this can sometimes promote polymerization. |
| Presence of a significant amount of a dimeric byproduct | Side reaction of the pyridine starting material.[5] | * Use a less forcing solvent: Toluene or xylene are often used, but if dimerization is an issue, a lower boiling solvent might be beneficial. * Adjust the stoichiometry: Using a slight excess of the α-halo carbonyl compound can sometimes suppress dimerization of the pyridine. |
| Isolation of a non-aromatic dihydroindolizine | Incomplete oxidation in the final step. | * Introduce an oxidant: If the reaction is not open to the air, consider adding a mild oxidant like DDQ or bubbling air through the reaction mixture. * Increase the reaction time or temperature for the final aromatization step. |
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low yields in indolizine synthesis.
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments aimed at minimizing byproducts.
Protocol 1: Optimized 1,3-Dipolar Cycloaddition for High Regioselectivity
This protocol focuses on a metal-catalyzed approach to control regioselectivity.
Objective: To synthesize a 1,2,3-trisubstituted indolizine with high regioselectivity.
Materials:
-
2-Alkylpyridine
-
Unsymmetrical alkyne
-
Silver(I) carbonate (Ag₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-alkylpyridine (1.0 equiv) and the unsymmetrical alkyne (1.2 equiv).
-
Add silver(I) carbonate (1.5 equiv) to the flask.
-
Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the 2-alkylpyridine.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the silver salts, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of silver(I) carbonate as a catalyst has been shown to promote the formation of 1,2,3-trisubstituted indolizines with excellent regioselectivity.[1] The catalyst is thought to coordinate to the alkyne, directing the cycloaddition to occur in a specific orientation.
Protocol 2: Metal-Free Synthesis of Functionalized Indolizines
This protocol describes a cascade reaction that avoids the use of transition metals, simplifying purification.[9][10][11]
Objective: To synthesize functionalized indolizines via a domino Michael/SN2/aromatization annulation.[9][10]
Materials:
-
2-Pyridylacetate derivative (1.5 equiv)
-
Bromonitroolefin (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Sealed tube
Procedure:
-
To a sealed tube, add the 2-pyridylacetate derivative (0.15 mmol), the bromonitroolefin (0.1 mmol), and sodium carbonate (0.15 mmol).[9]
-
Add anhydrous THF (1.0 mL).[9]
-
Seal the tube and heat the reaction mixture to 80 °C for 24-48 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.[9]
Causality: This metal-free approach relies on a cascade of reactions initiated by a Michael addition.[9][10] The absence of a metal catalyst eliminates the risk of metal contamination in the final product, which is particularly important for pharmaceutical applications. The use of a sealed tube prevents the evaporation of the solvent at elevated temperatures.
Reaction Mechanism: Metal-Free Cascade Synthesis
Caption: The cascade mechanism for the metal-free synthesis of functionalized indolizines.[9][10]
Section 4: Data Summary and Comparison
Table 1: Influence of Solvent on Indolizine Synthesis Yield
| Solvent | Catalyst System | Typical Yield (%) | Reference |
| Dichloromethane | Synergistic Cu/Ir | 93 | [12] |
| Toluene | RhCl(PPh₃)₃ | Moderate to Good | [1] |
| Acetonitrile | Metal-free | Moderate | [1] |
| DMF | CuBr | Significantly Reduced | [13] |
| Solvent-free | CuBr / (NH₄)₂S₂O₈ | High | [13] |
| THF | Metal-free | Up to 99 | [9][10] |
As the table indicates, the choice of solvent can have a dramatic impact on the yield of the desired indolizine. In some cases, solvent-free conditions provide the best results, which also aligns with the principles of green chemistry.[13]
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00118K [pubs.rsc.org]
- 13. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indolizine Synthesis Methods: A Guide for Researchers
Abstract
Indolizine, a crucial heterocyclic scaffold, is a constituent of numerous biologically active compounds and functional materials.[1][2] Its synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for indolizine synthesis, offering insights into their mechanisms, advantages, and limitations. We will delve into classical approaches like the Tschitschibabin and Scholtz reactions, explore the versatility of 1,3-dipolar cycloadditions, and highlight the efficiency of modern transition-metal-catalyzed and metal-free strategies.[3][4][5] This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route for their specific target indolizine derivatives.
Introduction to Indolizine
Indolizine, also known as pyrrolo[1,2-a]pyridine, is an aromatic nitrogen-containing heterocyclic compound formed by the fusion of a pyridine and a pyrrole ring, where the nitrogen atom is shared at the bridgehead.[2][6] This unique structural feature imparts distinct chemical and physical properties, making it a valuable synthon in medicinal chemistry and materials science.[7] The indolizine core is present in a wide range of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][8]
The ever-growing importance of indolizine derivatives has spurred the development of numerous synthetic strategies. These methods can be broadly categorized into classical condensation reactions, cycloaddition reactions, and modern catalytic approaches.[4][9] The choice of a particular method depends on several factors, including the desired substitution pattern, substrate availability, and reaction scalability.
Classical Synthesis Methods: The Cornerstones of Indolizine Chemistry
The earliest methods for indolizine synthesis, namely the Tschitschibabin and Scholtz reactions, laid the foundation for the field and are still relevant for the preparation of certain indolizine derivatives.[3][5]
The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a two-step process that involves the quaternization of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt.[8] This salt then undergoes a base-mediated intramolecular cyclization to yield the indolizine.[8]
Mechanism: The reaction proceeds through the formation of a pyridinium ylide intermediate upon treatment with a base. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration, to afford the aromatic indolizine ring system.[8]
Experimental Protocol: Synthesis of 2-phenylindolizine via Tschitschibabin Reaction
-
Quaternization: A mixture of pyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a suitable solvent like acetone or acetonitrile is stirred at room temperature or gently heated until the formation of a precipitate (the pyridinium salt) is complete.
-
Cyclization: The isolated pyridinium salt is suspended in an aqueous solution of a base, typically sodium bicarbonate or sodium carbonate, and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advantages:
-
Straightforward and often high-yielding for 2-substituted indolizines.[1]
-
Utilizes readily available starting materials.
Limitations:
-
Limited to the synthesis of specific substitution patterns, primarily 2-alkyl or 2-arylindolizines.[1]
-
The reaction conditions can be harsh, involving elevated temperatures.
The Scholtz Reaction
The Scholtz reaction, first reported in 1912, involves the treatment of 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures to produce 2-methyl-3-acetylindolizine.[10][11]
Mechanism: The reaction is believed to proceed through the formation of an N-acetylpyridinium intermediate, followed by a series of condensation and cyclization steps.
Advantages:
-
A historically significant one-pot reaction for the synthesis of a specific indolizine derivative.[10]
Limitations:
-
Requires very high temperatures (200–220°C).[11]
-
Generally provides low yields and has a very limited substrate scope.
1,3-Dipolar Cycloaddition Reactions: A Versatile Approach
One of the most powerful and widely used methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction.[12][13] This strategy involves the reaction of a pyridinium ylide (a 1,3-dipole) with a dipolarophile, typically an activated alkene or alkyne.[12][13]
Mechanism: The reaction is a concerted [3+2] cycloaddition that leads to the formation of a dihydroindolizine intermediate. Subsequent oxidation, often spontaneous with air or requiring an external oxidant, affords the aromatic indolizine.[13]
Experimental Protocol: Synthesis of a Substituted Indolizine via 1,3-Dipolar Cycloaddition
-
Ylide Generation: A pyridinium salt (e.g., N-phenacylpyridinium bromide) is treated with a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) to generate the pyridinium ylide in situ.
-
Cycloaddition: The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is added to the reaction mixture containing the ylide. The reaction is typically stirred at room temperature or gently heated.
-
Aromatization: If the initially formed dihydroindolizine does not aromatize spontaneously, an oxidizing agent (e.g., DDQ or manganese dioxide) may be added.[14]
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
Advantages:
-
Highly versatile, allowing for the synthesis of a wide range of substituted indolizines.[13]
-
Often proceeds under mild reaction conditions.
-
The substitution pattern on the indolizine ring can be controlled by the choice of the pyridinium ylide and the dipolarophile.[4]
Limitations:
-
The use of activated alkenes as dipolarophiles may require an additional oxidation step.[12]
-
Regioselectivity can be an issue with unsymmetrical dipolarophiles.
Modern Synthetic Strategies: Pushing the Boundaries
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for indolizine synthesis.[3][5] These modern approaches often employ transition-metal catalysis or proceed through metal-free pathways.[7]
Transition-Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, gold, and rhodium have emerged as powerful catalysts for the synthesis of indolizines.[15] These methods often involve intramolecular cyclization or cycloisomerization of appropriately functionalized pyridine derivatives.[12]
Key Approaches:
-
Palladium-catalyzed reactions: Pd-catalyzed cross-coupling and cycloisomerization of 3-(2-pyridyl)propargyl carbonates with arylboronic acids provides a direct route to 1,3-disubstituted indolizines.[9]
-
Copper-catalyzed reactions: Copper catalysts are effective in mediating the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins.[14]
-
Gold-catalyzed cycloisomerization: Gold catalysts can efficiently promote the cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines in the presence of various nucleophiles.[12]
Advantages:
-
High efficiency and selectivity.
-
Often proceed under mild reaction conditions.
-
Allow for the construction of complex and polysubstituted indolizine scaffolds.[12]
Limitations:
-
The cost and potential toxicity of the metal catalysts.
-
The need to remove metal residues from the final product, which is a critical concern in pharmaceutical applications.[7]
Metal-Free Synthetic Methods
Driven by the principles of green chemistry, there is a growing interest in developing metal-free synthetic routes to indolizines.[16] These methods often rely on oxidative cyclization, domino reactions, or organocatalysis.[7]
Key Approaches:
-
Iodine-mediated oxidative cyclization: This approach involves the direct oxidative cyclization between 2-alkylpyridines and enolizable aldehydes, providing a straightforward synthesis of 1,3-disubstituted indolizines.[12]
-
Domino Michael/SN2/aromatization: A transition-metal-free annulation of 2-pyridylacetates with bromonitroolefins affords functionalized indolizines in good to excellent yields.[7]
-
Organocatalyzed synthesis: A one-pot approach for the synthesis of tricyclic indolizines has been developed using a bicyclic imidazole-alcohol as an organocatalyst. This method is based on an aqueous Morita–Baylis–Hillman reaction followed by intramolecular cyclization and dehydration.[17]
Advantages:
-
Avoids the use of expensive and potentially toxic transition metals.[7]
-
Often employs environmentally benign reagents and conditions.
-
Can offer high atom economy.[17]
Limitations:
-
The substrate scope may be more limited compared to some transition-metal-catalyzed methods.
-
Reaction conditions may still require elevated temperatures in some cases.
Comparative Summary of Indolizine Synthesis Methods
| Method | Key Features | Advantages | Limitations |
| Tschitschibabin Reaction | Two-step: Quaternization and base-mediated cyclization. | Simple, good yields for 2-substituted indolizines. | Harsh conditions, limited scope. |
| Scholtz Reaction | One-pot reaction of α-picoline and acetic anhydride. | Historically significant. | High temperatures, low yields, very limited scope. |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of pyridinium ylides and dipolarophiles. | Highly versatile, mild conditions, controllable substitution. | May require oxidation, potential regioselectivity issues. |
| Transition-Metal Catalysis | Intramolecular cyclization/cycloisomerization catalyzed by Pd, Cu, Au, etc. | High efficiency and selectivity, mild conditions, complex structures. | Catalyst cost and toxicity, metal residue removal. |
| Metal-Free Methods | Oxidative cyclization, domino reactions, organocatalysis. | Avoids transition metals, environmentally friendly, high atom economy. | Potentially limited substrate scope, may require heating. |
Visualizing the Synthetic Pathways
Tschitschibabin Reaction Mechanism
Caption: General workflow of the Tschitschibabin reaction.
1,3-Dipolar Cycloaddition Workflow
Caption: Key steps in the 1,3-dipolar cycloaddition synthesis of indolizines.
Conclusion and Future Outlook
The synthesis of indolizines has evolved significantly from the classical high-temperature condensation reactions to sophisticated and highly efficient catalytic and metal-free methodologies.[3][5] While the Tschitschibabin and 1,3-dipolar cycloaddition reactions remain valuable tools in the synthetic chemist's arsenal, modern transition-metal-catalyzed and metal-free approaches offer unparalleled opportunities for the construction of complex and diverse indolizine libraries.[4][15]
Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. The exploration of novel catalytic systems, including photocatalysis and electrochemistry, as well as the expansion of the substrate scope for domino and multicomponent reactions, will undoubtedly lead to new and exciting avenues for indolizine synthesis. These advancements will continue to fuel the discovery of novel indolizine-based compounds with important applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hgs.osi.lv [hgs.osi.lv]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Indolizine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. ijettjournal.org [ijettjournal.org]
- 17. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
A Comparative Guide to the Purity Validation of Synthesized Methyl Indolizine-7-carboxylate
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized Methyl indolizine-7-carboxylate, a critical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Imperative of Purity in Pharmaceutical Intermediates
In pharmaceutical synthesis, the purity of an intermediate like this compound is not merely a quality metric; it is a foundational pillar of safety, efficacy, and process reproducibility.[1][2] Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can lead to undesirable side reactions, reduce final product yield, and introduce potentially toxic components into the Active Pharmaceutical Ingredient (API).[3] Therefore, rigorous purity validation is a non-negotiable aspect of the development process, mandated by regulatory bodies such as the FDA and EMA.[1][4] The goal is to develop a comprehensive analytical strategy that ensures the material consistently meets predefined specifications (e.g., >97% purity).[3][5]
The Orthogonal Approach: A Multi-Technique Imperative
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonal methods —techniques that measure the same attribute (purity) through different physicochemical principles.[6] This approach minimizes the risk of impurities going undetected. For instance, an impurity that co-elutes with the main peak in chromatography may be easily distinguishable by its unique spectroscopic signature. This guide focuses on a synergistic combination of chromatographic and spectroscopic techniques to build a comprehensive purity profile.
References
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Indolizine Derivatives
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Indolizine, a nitrogen-containing heterocyclic scaffold, has emerged as a promising pharmacophore in this arena. Its structural similarity to indole, a core component of many biologically active compounds, has spurred the synthesis and evaluation of a diverse array of indolizine derivatives. This guide provides an in-depth comparison of the anti-inflammatory activity of various indolizine derivatives, supported by experimental data and detailed protocols to empower your research.
The Rationale for Targeting Inflammation with Indolizine Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in the inflammatory cascade is the arachidonic acid (AA) pathway, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), while LOX enzymes produce leukotrienes (LTs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, targeting other key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are regulated by signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, presents additional avenues for therapeutic intervention.
Indolizine derivatives have demonstrated the ability to modulate these key inflammatory targets, making them an exciting class of compounds for the development of next-generation anti-inflammatory drugs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of indolizine derivatives is not uniform and is highly dependent on the nature and position of substituents on the indolizine core. The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected indolizine derivatives, providing a snapshot of their comparative performance.
| Compound ID | Key Structural Features | Target | IC50 / % Inhibition | In Vivo Model | % Edema Inhibition | Reference |
| Series A: 3-(Substituted benzoyl)indolizine-1-carboxylates | ||||||
| 2a | 7-methoxy, 2-phenyl, 3-(4-cyanobenzoyl) | COX-2 | IC50: 6.56 µM | - | - | [1] |
| 2c | 7-methoxy, 2-phenyl, 3-(4-nitrobenzoyl) | COX-2 | IC50: 6.94 µM | - | - | [1] |
| Series B: 7-methoxyindolizine-1,2-dicarboxylates | ||||||
| 5a | 3-(4-cyanobenzoyl) | COX-2 | IC50: 5.84 µM | - | - | [2][3] |
| Series C: Dual COX/LOX Inhibitor | ||||||
| 56 | Specific structural details in reference | COX-2 | IC50: 14.91 µM | Carrageenan-induced paw edema | Significant inhibition | [4][5] |
| 5-LOX | IC50: 13.09 µM | [4][5] | ||||
| COX-1 | IC50: >50 µM | [4][5] | ||||
| Series D: 7-(Trifluoromethyl)indolizine-1-carboxylates | ||||||
| 4d | 3-(4-fluorobenzoyl) | COX-2 | Significant reduction | - | - | [6] |
| IL-6 | Significant reduction | [6] | ||||
| NO | Significant reduction | [6] | ||||
| 4e | 3-(4-chlorobenzoyl) | TNF-α | Significant reduction | - | - | [6] |
| Reference Compounds | ||||||
| Indomethacin | Non-selective COX inhibitor | COX-2 | IC50: 6.8 µM | Carrageenan-induced paw edema | Standard reference | [1] |
| Celecoxib | Selective COX-2 inhibitor | COX-2 | IC50: 0.05 µM | Carrageenan-induced paw edema | Standard reference | [1] |
Expert Insights on Structure-Activity Relationship (SAR):
The data presented in the table highlights key SAR trends. For instance, the presence of electron-withdrawing groups, such as a cyano or nitro group, on the benzoyl moiety at the 3-position of the indolizine ring appears to be favorable for COX-2 inhibitory activity (e.g., compounds 2a and 5a)[1][2][3]. The 7-methoxy substitution also seems to contribute positively to the activity. Furthermore, the development of dual COX/LOX inhibitors, such as compound 56, demonstrates the versatility of the indolizine scaffold in achieving a broader spectrum of anti-inflammatory action[4][5]. The trifluoromethyl substitution at the 7-position, as seen in series D, confers potent inhibitory effects on various inflammatory mediators, including COX-2, TNF-α, IL-6, and nitric oxide (NO)[6].
Mechanistic Insights: The Role of the NF-κB Signaling Pathway
Several studies suggest that the anti-inflammatory effects of indolizine derivatives extend beyond direct enzyme inhibition and involve the modulation of key intracellular signaling pathways. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those encoding COX-2, TNF-α, and IL-6. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Some novel pyrazole-containing indolizine derivatives have been shown to suppress NF-κB activation, thereby downregulating the production of pro-inflammatory cytokines like TNF-α[6]. This suggests that a key mechanism of action for certain indolizine derivatives is the inhibition of the NF-κB signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. jopcr.com [jopcr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of Novel Indolizine Fluorophores
For researchers and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. The indolizine scaffold, a unique bicyclic heteroaromatic system, has emerged as a privileged structure in fluorophore design due to its inherent fluorescence and synthetic tractability.[1][2] This guide provides an in-depth protocol and comparative framework for benchmarking the fluorescence quantum yield (Φf) of new indolizine derivatives, ensuring that researchers can objectively evaluate their performance against established standards and alternative fluorophores.
The Centrality of Quantum Yield in Fluorophore Performance
The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A high quantum yield, approaching 1.0 (or 100%), signifies that a large fraction of the absorbed energy is converted into fluorescent light, resulting in a brighter signal. This is paramount for applications requiring high sensitivity, such as bio-imaging and fluorescence-based assays.[5] Conversely, a low quantum yield indicates that non-radiative decay pathways, such as internal conversion or intersystem crossing, dominate the excited state relaxation process.[3] Therefore, rigorous and standardized quantum yield determination is the first and most crucial step in characterizing a novel fluorophore.
The Comparative Method: A Validated Approach to Quantum Yield Determination
While absolute methods for measuring quantum yield exist, they require specialized instrumentation like an integrating sphere.[6] The comparative method, often referred to as the Parker–Rees method, is a widely adopted and accessible technique that provides high accuracy when performed correctly.[7][8] This approach benchmarks the fluorescence intensity of an unknown sample against a well-characterized fluorescent standard with a known quantum yield.[6]
The underlying principle is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[9] The ratio of their integrated fluorescence intensities, with a correction for the solvent's refractive index, can then be used to calculate the unknown quantum yield.
The governing equation is as follows:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
The subscript x denotes the unknown sample, and st denotes the standard.[7]
Experimental Protocol: Relative Quantum Yield Measurement
This protocol is designed to be a self-validating system. By preparing a series of dilutions and plotting integrated fluorescence intensity versus absorbance, the linearity of the resulting plot provides an internal check on the quality of the data and ensures the measurements were taken within an appropriate concentration range.
Step 1: Selection of an Appropriate Standard
-
Causality: The choice of the standard is the most critical step for the accuracy of the relative method.[10] To minimize wavelength-dependent biases of the spectrometer's light source and detector, the standard should have absorption and emission spectra that overlap as much as possible with the new indolizine fluorophore.[7][11][12]
-
Procedure:
-
Characterize the absorption and emission maxima of your new indolizine fluorophore.
-
Select a standard from a list of well-characterized compounds (see Table 1) whose spectral properties are in a similar region. For blue-emitting indolizines, Quinine Sulfate is a common choice. For green-to-orange emitters, Fluorescein or Rhodamine 6G are often used.[11][12]
-
Ensure the chosen standard is of high purity and use the same solvent for both the standard and the test sample if possible. This simplifies the calculation by canceling out the refractive index term (nx2 / nst2).[9]
-
Step 2: Sample Preparation
-
Causality: To prevent experimental artifacts that lead to inaccurate quantum yield values, sample concentration must be carefully controlled. High concentrations can cause the inner filter effect, where emitted photons are reabsorbed by other fluorophore molecules, and self-quenching, which provides a non-radiative decay pathway.[3][9]
-
Procedure:
-
Use spectroscopic grade solvents to avoid fluorescent impurities.
-
Prepare a stock solution of the new indolizine fluorophore and the selected standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The dilutions should be prepared to have absorbances at the chosen excitation wavelength between 0.01 and 0.1.[7] This low absorbance range is crucial to minimize the inner filter effect.[9]
-
Step 3: Absorbance and Fluorescence Measurements
-
Causality: Accurate measurement of both absorbance and fluorescence is fundamental. The instrument parameters must be kept identical for the sample and the standard to ensure a valid comparison.
-
Procedure:
-
Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. Remember to blank the spectrophotometer with the pure solvent.
-
Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
Crucially, use the same excitation wavelength, excitation and emission slit widths, and detector gain for all measurements.
-
The excitation wavelength should be at or near the absorption maximum of both the standard and sample.
-
Record the emission spectrum over the entire fluorescence range of the compound.
-
-
Step 4: Data Analysis and Calculation
-
Causality: Plotting the data and using the slope of the line rather than a single-point measurement provides a more robust and accurate determination by averaging over multiple concentrations.[7]
-
Procedure:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots:
-
Plot 1: Integrated fluorescence intensity vs. absorbance for the standard sample dilutions.
-
Plot 2: Integrated fluorescence intensity vs. absorbance for the new indolizine fluorophore dilutions.
-
-
Perform a linear regression on both plots. The slope of the line is the Gradient (Grad) for the standard (Gradst) and the sample (Gradx).
-
Using the known quantum yield of the standard (Φst), the refractive indices of the solvents, and the calculated gradients, determine the quantum yield of the new indolizine fluorophore (Φx) using the equation provided earlier.
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the comparative quantum yield determination process.
Caption: Workflow for relative fluorescence quantum yield determination.
Comparative Data: Benchmarking Against Standards and Alternatives
The performance of a new indolizine fluorophore can only be truly understood in the context of existing compounds. The following tables provide quantum yield values for common standards, selected indolizine derivatives reported in the literature, and other classes of fluorophores.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Quantum Yield (Φf) |
|---|---|---|
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.60[3] |
| Fluorescein | 0.1 M NaOH | 0.925[11] |
| Rhodamine 6G | Ethanol | 0.95[13] |
| Coumarin 153 | Ethanol | 0.55[13] |
Table 2: Reported Quantum Yields of Selected Indolizine Derivatives
| Indolizine Derivative | Solvent | Quantum Yield (Φf) |
|---|---|---|
| 2-oxopyrano[3,2-b]indolizine (2g) | Dichloromethane | 0.92[13][14] |
| 2-oxopyrano[2,3-b]indolizine (2b) | Dichloromethane | 0.77[13] |
| Indolizino[1,2-b]quinole (Q1) | Acetonitrile | 0.261[15] |
| Indolizino[1,2-b]quinole (Q2) | Acetonitrile | 0.408[15] |
| Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chloroform:Acetonitrile (1:1) | 0.55[16] |
Table 3: Quantum Yields of Alternative Fluorophore Classes
| Fluorophore Class (Example) | Solvent | Quantum Yield (Φf) |
|---|---|---|
| Coumarin (Coumarin 1) | Ethanol | 0.73 |
| BODIPY (BODIPY FL) | Methanol | 0.97 |
| Cyanine (Cy3) | Methanol | 0.15 |
| Xanthene (Rhodamine B) | Water | 0.31[12] |
Note: Quantum yield is highly dependent on the molecular environment. The values presented are for the specified conditions and should be used as a comparative reference.[5]
Conclusion: From Data to Decision
By following the rigorous protocol outlined in this guide, researchers can generate reliable and reproducible quantum yield data for their novel indolizine fluorophores. This quantitative benchmarking is not merely an academic exercise; it is the foundation for making informed decisions. A high quantum yield suggests a promising candidate for applications demanding bright probes, while a moderate or low yield might be suitable for other applications or indicate a need for further structural modification to reduce non-radiative decay pathways.[17] Comparing the results to established indolizine derivatives and alternative fluorophore classes provides the necessary context to position the new compound within the broader landscape of fluorescent probes and to highlight its unique advantages for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. edinst.com [edinst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. iss.com [iss.com]
- 13. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Synergy of Silicon and Spectrum: A Guide to Cross-Validating Computational and Experimental Data for Indolizine Properties
For researchers, medicinal chemists, and materials scientists, the indolizine scaffold represents a privileged heterocyclic system. Its unique electronic structure, characterized by a bridgehead nitrogen atom and a 10-π electron aromatic system, imparts fascinating photophysical properties and a wide spectrum of biological activities, from anticancer to anti-inflammatory.[1][2][3] The ability to precisely predict and subsequently verify the properties of novel indolizine derivatives is paramount for accelerating the design-synthesis-test-learn cycle in drug discovery and materials science.
This guide provides an in-depth comparison of computational and experimental methodologies for the characterization of indolizine properties. We will explore the causality behind the choice of specific quantum chemical calculations and spectroscopic techniques, offering a self-validating framework for researchers. By juxtaposing theoretical predictions with empirical data, we aim to establish a robust workflow for the confident exploration of the vast chemical space offered by the indolizine core.
The Theoretical Lens: Predicting Indolizine Behavior with Computational Chemistry
At the heart of predicting the electronic and photophysical properties of indolizine derivatives lies Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods provide a powerful, cost-effective means to model molecular behavior before a single gram of material is synthesized.
The primary goal of the initial computational analysis is to determine the ground-state electronic structure. This involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, we can calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter, offering a first approximation of the molecule's electronic excitation energy and, consequently, its color and reactivity.[1] Strategically placing electron-donating or electron-withdrawing groups on the indolizine core can modulate these energy levels, allowing for the fine-tuning of its properties.[1]
To predict the absorption and emission spectra (the UV-Vis and fluorescence properties), TD-DFT calculations are employed. These calculations simulate how the molecule's electron density responds to light, predicting the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between different molecular orbitals.
Diagram: Computational Workflow for Indolizine Property Prediction
Caption: A typical workflow for predicting indolizine properties using DFT and TD-DFT.
The Experimental Verdict: Synthesize, Isolate, and Measure
While computational models provide invaluable predictive power, experimental validation remains the gold standard. The synthesis of the target indolizine derivative is the first crucial step, often achieved through methods like the [3+2] cycloaddition of pyridinium ylides with alkynes or alkenes.[2] Following synthesis and purification, a suite of spectroscopic and analytical techniques is employed to confirm the structure and characterize its properties.
Key Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized indolizine, ensuring that the predicted molecule is indeed the one being tested.
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The resulting spectrum, with its characteristic λmax, provides a direct experimental counterpart to the TD-DFT absorption predictions.
-
Fluorescence Spectroscopy: For fluorescent indolizine derivatives, this method is used to measure the emission spectrum, providing the experimental λmax for fluorescence. The difference between the absorption and emission maxima (the Stokes shift) is another important parameter that can be compared with theoretical calculations.
-
X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides the definitive, atom-by-atom structure of the molecule in the solid state. This can be used to validate the accuracy of the computationally optimized geometry.
Diagram: Experimental Validation Workflow
Caption: The experimental workflow for synthesizing and characterizing indolizine derivatives.
Cross-Validation in Practice: A Comparative Analysis
The true power of this dual approach emerges when we directly compare the computational predictions with the experimental results. A strong correlation between the two builds confidence in the predictive power of the computational model, allowing for more rapid and reliable screening of new candidate molecules.
Below is a table summarizing a hypothetical but representative comparison for a series of substituted indolizine derivatives. Such comparisons are frequently reported in the literature, demonstrating the synergy of these methods.[4]
| Indolizine Derivative | Substituent (R) | Predicted λmax (abs) (nm) (TD-DFT) | Experimental λmax (abs) (nm) | Predicted λmax (em) (nm) (TD-DFT) | Experimental λmax (em) (nm) |
| 1 | -H | 355 | 360 | 440 | 450 |
| 2 | -NO₂ (Electron-withdrawing) | 380 | 388 | 495 | 505 |
| 3 | -OCH₃ (Electron-donating) | 345 | 352 | 430 | 442 |
As the table illustrates, while not always perfect, the computational predictions from TD-DFT often show excellent qualitative and semi-quantitative agreement with experimental data. The trends, such as the red-shift (longer wavelength) in absorption and emission caused by an electron-withdrawing group like -NO₂, are typically well-reproduced. Discrepancies can arise from factors such as solvent effects, which can be modeled computationally with varying levels of complexity, and the inherent approximations within the DFT functionals.
Detailed Methodologies
Protocol 1: Computational Prediction of Photophysical Properties
-
Molecule Building: Construct the 3D structure of the indolizine derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a ground-state geometry optimization using DFT. A common and effective combination is the B3LYP functional with a 6-31G(d) basis set. This step is crucial as the accuracy of subsequent calculations depends on having a realistic molecular structure.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. The same functional and basis set are typically used.
-
Emission Calculation (Optional): To predict the fluorescence emission, first optimize the geometry of the first excited state (S₁). Then, perform a TD-DFT calculation from the S₁ optimized geometry back to the ground state.
Protocol 2: Experimental Measurement of Photophysical Properties
-
Sample Preparation: Dissolve a precisely weighed amount of the purified indolizine derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) to create a stock solution of known concentration. Prepare a series of dilutions to determine the optimal concentration for measurement (typically an absorbance value between 0.1 and 1.0).
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λmax).
-
Scan the emission wavelengths, typically starting from ~10-20 nm above the excitation wavelength, to record the fluorescence spectrum.
-
Identify the wavelength of maximum emission.
-
Conclusion: An Integrated Approach for Accelerated Discovery
The cross-validation of computational and experimental data provides a robust and efficient framework for the study of indolizine properties. Computational chemistry offers a powerful predictive engine, enabling the in silico screening of numerous derivatives and the rational design of molecules with desired characteristics.[5][6] Subsequent experimental synthesis and spectroscopic characterization provide the essential ground truth, validating the theoretical models and confirming the properties of the newly created molecules.[7] By embracing the synergy between these two domains, researchers in drug development and materials science can navigate the vast possibilities of the indolizine scaffold with greater speed, confidence, and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of the Indolizine Scaffold
Introduction: The Enduring Appeal of the Indolizine Scaffold
The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] As a structural isomer of indole, it is at the core of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic properties of the 10-π electron aromatic system also make indolizine derivatives valuable as fluorescent molecules and organic fluorophores.[3][4]
The classical methods for indolizine synthesis, such as the Scholtz and Chichibabin reactions, have been foundational.[2][5] However, the demand for greater structural diversity, milder reaction conditions, and improved efficiency has driven the development of a plethora of alternative synthetic strategies.[6] This guide provides a comparative overview of modern reagents and methodologies for the synthesis of the indolizine scaffold, offering insights into their mechanisms, advantages, and practical applications. We will explore transition-metal-catalyzed reactions, multicomponent strategies, and metal-free alternatives, providing experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
I. The Workhorse of Indolizine Synthesis: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (typically an activated alkene or alkyne) remains one of the most versatile and widely used methods for constructing the indolizine core.[7] The reaction's popularity stems from its operational simplicity and the ability to generate highly functionalized indolizines by varying the substituents on both the pyridine and the dipolarophile.
The general mechanism involves the in-situ generation of a pyridinium ylide from a pyridinium salt using a base. This ylide then reacts with an electron-deficient alkene or alkyne. If an alkene is used, a subsequent oxidation step is required to achieve the aromatic indolizine ring.[8]
Caption: General workflow for 1,3-dipolar cycloaddition.
Alternative Reagents and Conditions:
While the core principle remains the same, several innovations have improved the efficiency and scope of this reaction:
-
Oxidants: For reactions involving alkene dipolarophiles, various oxidants are used to aromatize the dihydroindolizine intermediate. While traditional reagents like palladium on carbon are effective, modern protocols often employ milder and more convenient oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[8]
-
Catalysts: While often base-promoted, some variations utilize metal catalysts. For instance, copper(II) chloride can catalyze a one-pot, three-component cascade that includes a 1,3-dipolar cycloaddition to synthesize 1-bromoindolizines.[9]
-
Reaction Media: The use of ionic liquids like [Omim]Br has been shown to promote the reaction through noncovalent interactions, offering a recyclable and efficient medium.[10]
II. Precision and Power: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indolizine scaffold is no exception. Catalysts based on palladium, copper, gold, and rhodium offer unique pathways characterized by high efficiency, regioselectivity, and functional group tolerance.[11]
A. Palladium Catalysis: Versatility in C-C and C-N Bond Formation
Palladium catalysts are particularly effective in orchestrating cross-coupling and cyclization cascades.
-
Multicomponent Reactions: A powerful strategy involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes.[5][12] This method allows for the modular construction of diverse indolizines in a one-pot reaction.[5][12]
-
Direct Arylation: Palladium catalysts can be used for the direct C-3 arylation of pre-formed indolizine rings, providing a direct route to previously hard-to-access derivatives.[13]
-
Annulation of Propargyl Carbonates: Polysubstituted indolizines can be efficiently synthesized through the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives and propargyl carbonates.[14]
Caption: Palladium-catalyzed multicomponent synthesis of indolizines.
B. Copper Catalysis: Enabling Novel Cyclizations
Copper catalysts are cost-effective and have demonstrated remarkable efficacy in various indolizine syntheses.
-
Annulation with Alkenyldiazoacetates: Copper(I) catalyzes the regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates, representing a key example of a metal-catalyzed cyclization of a π-deficient heterocyclic system.[15]
-
Asymmetric Propargylation: Chiral copper catalysts can be used for the asymmetric propargylation of indolizines, installing a terminal alkyne handle with high stereocontrol.[16]
-
Oxidative Coupling/Annulation: Copper can mediate the oxidative coupling of 2-alkylazaarenes with terminal alkenes, providing a simple and atom-economic route to indolizines.[17]
C. Gold Catalysis: Mild and Efficient Cycloisomerizations
Gold catalysts are known for their ability to activate alkynes under mild conditions, making them ideal for cycloisomerization reactions.
-
Multicomponent Synthesis of Aminoindolizines: Gold(III) salts effectively catalyze the three-component reaction of heteroaryl aldehydes, amines, and alkynes to produce substituted aminoindolizines with high atom economy, even in water.[18]
-
Cycloisomerization of Propargyl-Substituted Heterocycles: Gold catalysts can promote the cycloisomerization of various propargyl-substituted pyridines to yield C-2 substituted indolizines through an alkyne-vinylidene isomerization.[17]
D. Rhodium Catalysis: The Frontier of C-H Activation
Rhodium catalysts are at the forefront of C-H activation strategies, offering novel and efficient routes to complex heterocyclic systems.
-
C-H Activation/Annulation: Rhodium(III) catalysts can be used for the C-H activation of enamides and their subsequent annulation with triazoles to construct the indolizine scaffold.[19][20] This approach provides access to unique substitution patterns that are difficult to achieve with other methods.
Comparative Data for Transition-Metal-Catalyzed Syntheses
| Catalyst System | Reaction Type | Starting Materials | Typical Yields | Key Advantages | Reference(s) |
| Pd₂(dba)₃ / DPE-Phos | Annulation | 2-(Pyridin-2-yl)acetonitrile, Propargyl Carbonate | Good to Excellent | High functional group tolerance, access to polysubstituted indolizines. | [14] |
| PdI₂ / KI | Carbonylative Cyclization | 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl compounds, Amines, CO | Good (e.g., 78%) | Direct synthesis of fluorescent indolizine derivatives. | [3] |
| Cu(I) salts | [3+2] Cyclization | Pyridines, Alkenyldiazoacetates | Good to Excellent | Broad substrate scope, mild conditions. | [15] |
| NaAuCl₄·2H₂O | Multicomponent | Heteroaryl aldehydes, Amines, Alkynes | High (up to 86%) | High atom economy, can be performed in water. | [18] |
| [RhCp*Cl₂]₂ | C-H Activation/Annulation | Enamides, Triazoles | Moderate to Good | Novel disconnection, access to unique substitution patterns. | [19] |
III. The Rise of Green Chemistry: Metal-Free Synthetic Strategies
Driven by the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metals. Several efficient metal-free alternatives for indolizine synthesis have emerged.
-
Cascade Michael/Sₙ2/Aromatization: A transition-metal-free domino reaction between 2-pyridylacetates and bromonitroolefins provides a versatile route to polysubstituted indolizines.[21] This reaction proceeds through a sequence of Michael addition, intramolecular nucleophilic substitution, and elimination of the nitro group.[21]
-
TEMPO-Mediated Oxidative Dehydrogenation: In a variation of the 1,3-dipolar cycloaddition, TEMPO can be used as a metal-free oxidant to achieve the final aromatization step in a one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes.[8]
-
Acid-Catalyzed Two-Component Reaction: A simple and efficient method for preparing fluorescent indolizines involves the acid-catalyzed reaction of 2-acetylpyridine derivatives with various electron-rich aromatic aldehydes.[4]
Caption: Metal-free cascade reaction for indolizine synthesis.
IV. Experimental Protocols
Protocol 1: Metal-Free Synthesis of Functionalized Indolizines via Cascade Reaction[21]
This protocol describes the synthesis of indolizines from 2-alkylazaarenes and bromonitroolefins.
Materials:
-
2-Alkylazaarene (e.g., methyl 2-pyridylacetate) (0.15 mmol)
-
Bromonitroolefin (0.1 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.15 mmol)
-
Tetrahydrofuran (THF) (1.0 mL)
Procedure:
-
In a sealed tube, combine the 2-alkylazaarene (0.15 mmol), bromonitroolefin (0.1 mmol), and Na₂CO₃ (0.15 mmol).
-
Add THF (1.0 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 24-48 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired indolizine product.
Expected Outcome: This method provides moderate to excellent yields (up to 99%) of a wide range of functionalized indolizines.[21]
Protocol 2: Palladium-Catalyzed Multicomponent Synthesis of Indolizines[12]
This protocol details a one-pot synthesis of indolizines from 2-bromopyridine, an imine, carbon monoxide, and an alkyne.
Materials:
-
2-Bromopyridine (0.50 mmol)
-
Imine (0.75 mmol)
-
Pd₂(dba)₃·CHCl₃ (0.013 mmol)
-
Xantphos (0.025 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol)
-
Tetrabutylammonium chloride (TBAC) (0.75 mmol)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate) (0.6 mmol)
-
Benzene (10 mL)
-
Carbon Monoxide (CO) gas (5 atm)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine (0.50 mmol), imine (0.75 mmol), Pd₂(dba)₃·CHCl₃ (0.013 mmol), Xantphos (0.025 mmol), DIPEA (0.6 mmol), and TBAC (0.75 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add benzene (10 mL) via syringe.
-
Pressurize the vessel with carbon monoxide (5 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Depressurize the vessel and add the alkyne (0.6 mmol).
-
Stir the reaction for an additional period (e.g., 12 hours) at the specified temperature (e.g., room temperature or 80 °C).
-
After the reaction is complete, concentrate the mixture and purify by flash chromatography to yield the indolizine product.
Expected Outcome: This modular approach provides good yields (e.g., 76% for a specific example) and allows for systematic variation of substituents on the indolizine core.[12]
V. Conclusion and Future Outlook
The synthesis of the indolizine scaffold has evolved significantly from the classical Chichibabin and Scholtz reactions. Modern methodologies, particularly those employing transition-metal catalysis and multicomponent strategies, have provided access to an unprecedented diversity of indolizine derivatives with high efficiency and selectivity. The development of metal-free alternatives further enhances the synthetic toolkit, aligning with the growing demand for sustainable chemical processes.
The choice of reagent and methodology will ultimately depend on the desired substitution pattern, functional group tolerance, and available resources. For complex, polysubstituted indolizines, multicomponent reactions catalyzed by palladium or gold offer a highly convergent approach. For simpler, functionalized indolizines, the robust 1,3-dipolar cycloaddition or the increasingly popular metal-free cascade reactions may be more suitable. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthesis of this important heterocyclic scaffold will undoubtedly become even more versatile and powerful, paving the way for new discoveries in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant [organic-chemistry.org]
- 9. Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Indolizine synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indolizine-Based COX-2 Inhibitors
Introduction: The Quest for Safer Anti-Inflammatory Agents
The enzyme cyclooxygenase (COX) is a cornerstone in the biological pathway leading to the production of prostaglandins, which are key mediators of inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "housekeeping" role in physiological processes like protecting the gastrointestinal lining and maintaining vascular homeostasis.[3][4] In contrast, the COX-2 isoform is typically induced during pathological events such as inflammation.[3][4]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms. While this effectively reduces inflammation, the concurrent inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal ulceration.[2][3] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief while minimizing gastric complications.[2][4] The indolizine scaffold, a nitrogen-containing bicyclic heterocycle isoelectronic with the indole nucleus found in drugs like Indomethacin, has emerged as a promising framework for designing novel and selective COX-2 inhibitors.[1][5]
The Indolizine Scaffold: A Privileged Structure for COX-2 Inhibition
The core indolizine structure provides a versatile template for chemical modification. The key to designing selective COX-2 inhibitors lies in exploiting the structural differences between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. Therefore, molecules designed with appropriate bulky or specific functional groups can preferentially bind to and inhibit COX-2. For the indolizine scaffold, substitutions at the C1, C2, C3, and C7 positions have been shown to be critical in modulating both inhibitory potency and selectivity.
Caption: General Indolizine Scaffold Highlighting Key Substitution Points.
Deconstructing the Structure-Activity Relationship (SAR)
Systematic modification of the indolizine core has yielded crucial insights into the structural requirements for potent and selective COX-2 inhibition.
-
The Critical Role of the C3-Benzoyl Moiety : A substituted benzoyl group at the C3 position is a recurring feature in active compounds. The nature of the substituent on this phenyl ring significantly influences activity. Electron-withdrawing groups, particularly at the para-position, are highly favorable. For instance, a 4-cyanobenzoyl group at C3 resulted in one of the most potent compounds in a series, with an IC50 of 5.84 µM against COX-2.[2][6] Similarly, halogen atoms (e.g., fluorine, bromine) at the para-position also confer promising COX-2 inhibitory activity.[2][7] Conversely, substituting with an electron-donating methoxy group was found to be detrimental to activity.[2] This suggests that the electronic properties of this region are crucial for productive interactions within the enzyme's active site.
-
Influence of Substituents at C1 and C2 : The groups attached to positions C1 and C2 also play a role in modulating activity. Studies have shown that having two ethyl carboxylate groups at these positions contributes to high potency.[2] In other series, an ethyl moiety at the C2 position was found to be favorable for activity.[7] These aliphatic and ester groups likely engage in hydrophobic interactions within the enzyme's binding pocket.
-
Modulation via the C7 Position : Substitution on the six-membered ring of the indolizine core, specifically at C7, has been explored. The presence of a methoxy group at C7 is a common feature in several synthesized series designed as Indomethacin analogues.[1][2] Additionally, incorporating a cyano group at C7 has been investigated as a strategy to develop potential COX-2 inhibitors.[7]
-
Stereochemical Preference : Computational docking studies have revealed that the cis configuration of these indolizine derivatives leads to a more stable conformation, which is comparable to that of Indomethacin.[1][8] This conformational stability is believed to be a contributing factor to their inhibitory activity.
Comparative Performance of Indolizine Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity of representative indolizine derivatives from various studies, benchmarked against standard NSAIDs.
| Compound ID | Key Structural Features | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 2a | C3: 4-cyanobenzoyl; C7: Methoxy; C2: Phenyl; C1: Ethyl carboxylate | 6.56 | - | - | [1] |
| 2c | C3: 4-bromobenzoyl; C7: Methoxy; C2: Phenyl; C1: Ethyl carboxylate | 6.94 | - | - | [1] |
| 5a | C3: 4-cyanobenzoyl; C7: Methoxy; C1, C2: Diethyl dicarboxylate | 5.84 | - | - | [2][6] |
| 56 | C1: Cyano; C2: Phenyl; C3: 4-chlorophenyl | 14.91 | >50 | >3.35 | [9][10] |
| Celecoxib | Standard Selective Inhibitor | 0.05 | - | - | [1] |
| Indomethacin | Standard Non-selective Inhibitor | 6.8 - 6.84 | - | - | [1][2] |
Note: Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro Colorimetric COX-2 Inhibitor Screening Assay
This protocol provides a validated, step-by-step method for determining the COX-2 inhibitory potential of test compounds. The trustworthiness of this protocol is established by its reliance on a direct, measurable enzymatic reaction and the inclusion of positive and negative controls.
Causality and Principle: This assay measures the peroxidase component of the COX enzyme. COX-2 first catalyzes the oxidation of arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the enzyme's peroxidase function reduces PGG2 to PGH2. This peroxidase activity is colorimetrically measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm. The rate of color development is proportional to the enzyme's activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (indolizine derivatives) dissolved in DMSO
-
Reference Inhibitor (e.g., Celecoxib)
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a solution of COX-2 enzyme in the reaction buffer. Add Heme cofactor to the enzyme solution and let it sit on ice for 5-10 minutes to allow for reconstitution.
-
Compound Preparation: Prepare serial dilutions of the indolizine test compounds and the reference inhibitor (Celecoxib) in the reaction buffer. Also, prepare a vehicle control containing only DMSO.
-
Assay Plate Setup: To the wells of a 96-well plate, add the following in order:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of the COX-2 enzyme solution
-
10 µL of the test compound dilution (or vehicle/reference inhibitor).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature (25°C) for 15 minutes. This allows the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) to all wells, followed immediately by 10 µL of the arachidonic acid solution to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Caption: Experimental Workflow for the In Vitro COX-2 Inhibition Assay.
Molecular Docking and Binding Insights
Molecular modeling studies provide a rational basis for the observed SAR. These studies consistently show that active indolizine derivatives fit snugly into the COX-2 active site. The primary mode of interaction appears to be hydrophobic interactions.[2][6] The substituted benzoyl ring at the C3 position often orients towards the selective side pocket of COX-2, with specific substituents like the 4-cyano group forming favorable interactions. Furthermore, key amino acid residues such as His90, Gln192, and Arg513 have been identified as potential hydrogen bonding partners, which can anchor the inhibitor and enhance its potency.[1]
Conclusion and Future Directions
The indolizine scaffold represents a viable and promising framework for the development of novel selective COX-2 inhibitors. The structure-activity relationship is well-defined, with the C3-benzoyl moiety being the primary determinant of activity, fine-tuned by substituents at the C1, C2, and C7 positions. The most potent compounds feature electron-withdrawing groups on the C3-benzoyl ring and often possess ethyl or carboxylate groups at C1/C2.
While several synthesized compounds show micromolar potency comparable to the non-selective drug Indomethacin, there is still a significant gap to reach the nanomolar potency of highly selective "coxib" drugs like Celecoxib. Future research should focus on optimizing the existing scaffold to enhance potency. This could involve exploring a wider range of substituents and bioisosteric replacements on the indolizine core. Additionally, investigating the potential for dual COX-2 and lipoxygenase (LOX) inhibition within the indolizine class could lead to anti-inflammatory agents with a broader mechanism of action and potentially improved therapeutic profiles.[9]
References
- 1. ijper.org [ijper.org]
- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis and characterization of novel indolizines: exploration of in vitro COX-2 inhibitory activity and molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of Methyl Indolizine-7-Carboxylate Analogs
The indolizine scaffold, a fused bicyclic nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, analogs of Methyl indolizine-7-carboxylate are emerging as a promising class of compounds in oncology research. Their structural versatility allows for modifications that can significantly influence their pharmacokinetic properties and anticancer efficacy. This guide provides a comparative analysis of the anticancer potential of various this compound analogs, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
The Indolizine Scaffold: A Foundation for Anticancer Drug Discovery
Indolizine-based compounds have demonstrated a wide range of anticancer activities, including the disruption of microtubule dynamics, inhibition of key signaling pathways like EGFR, and the induction of apoptosis.[3][4] The planar nature of the indolizine ring system allows for effective interaction with biological targets through π-stacking and hydrogen bonding.[4] Modifications on both the pyridine and pyrrole rings of the indolizine core have been explored to enhance anticancer potency.[3][4] This guide will focus specifically on analogs featuring a carboxylate group at the 7-position of the pyridine ring, a substitution that has shown considerable promise.
Comparative Efficacy of Indolizine-7-Carboxylate Analogs
The following table summarizes the in vitro anticancer activity of several key analogs of indolizine-7-carboxylate. The data is compiled from various studies to provide a comparative overview of their potency against different human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line(s) | Key Findings & Efficacy | Reference(s) |
| Compound 7g | Diethyl 3-benzoylindolizine-1,7-dicarboxylate | NCI-60 Panel (including lung, CNS, and renal cancer cell lines) | Exhibited strong growth-inhibitory activity across multiple cancer cell lines, with notable cytotoxic effect against HOP-62 lung cancer cells.[3][4] | [3],[4] |
| Compound 2b | Ethyl 7-acetyl-2-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxylate | Human Breast Cancer (MCF-7) | Showed significant anticancer activity against MCF-7 cells. | [5] |
| Compound 2q | Ethyl 7-acetyl-2-(4-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxylate | Human Breast Cancer (MCF-7) | Demonstrated significant anticancer activity against MCF-7 cells. | [5] |
| Compound 2r | Ethyl 7-acetyl-2-(4-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxylate | Human Breast Cancer (MCF-7) | Displayed significant anticancer activity against MCF-7 cells. | [5] |
| Compound 4h | Indolizine-chalcone hybrid with a 3,5-dimethoxyphenyl group at the 7-position | Human lymphoma cells | Induced caspase-dependent apoptosis. | [6] |
| Compound 4j | Indolizine-chalcone hybrid with a meta-halogenated phenyl group at the 7-position | Human lymphoma cells | Induced caspase-dependent apoptosis. | [6] |
| Compound 6m | Methyl analog of a fluoro-substituted indolizine derivative | HePG2 (liver), HCT-116 (colon), MCF-7 (breast) | Showed significant antiproliferative activity with IC50 values of 11.97 µM (HePG2), 28.37 µM (HCT-116), and 19.87 µM (MCF-7).[7] | [7] |
Note: The presented data is for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data from these studies provide valuable insights into the structure-activity relationship of indolizine-7-carboxylate analogs:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the indolizine core play a crucial role in determining the anticancer activity. For instance, the presence of electron-withdrawing groups like nitro and chloro, and electron-donating groups like methoxy, have been shown to modulate the efficacy of these compounds.[5]
-
Modifications at the 7-Position: The carboxylate group at the 7-position appears to be a key feature for activity. Further modifications, such as the formation of chalcone hybrids, can lead to compounds with specific mechanisms of action, like the induction of apoptosis.[6]
-
Ester Group: The ethyl ester derivatives have been commonly studied and have shown significant activity. The presence of the ester group likely influences the compound's solubility and ability to cross cell membranes.
Mechanistic Insights: How Do These Analogs Work?
While the exact mechanisms of action for all analogs are not fully elucidated, several key pathways have been identified for the broader class of indolizine derivatives.
Microtubule Destabilization
Many indolizine derivatives exert their anticancer effects by interfering with microtubule dynamics.[4][8] They can bind to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Biological evaluation of indolizine-chalcone hybrids as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl Indolizine-7-Carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl indolizine-7-carboxylate is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for similar chemical structures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing data from analogous compounds such as indole carboxylates and indolizine derivatives, we can establish a robust framework for safe handling.
Hazard Assessment: Understanding the Risks
This compound belongs to the indolizine class of compounds, which are known for a wide range of biological activities. While this makes them promising for therapeutic development, it also necessitates careful handling to avoid unintended biological effects. Based on data from structurally related compounds, the primary hazards associated with this compound are expected to include:
-
Skin Irritation: Direct contact may cause skin irritation.[1]
-
Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
It is crucial to handle this compound with the recognition that it may have "unknown hazards and toxicity," a standard practice for research chemicals where toxicological properties have not been fully investigated.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Given the high risk of serious eye irritation, robust eye protection is critical.
-
Operations: For any handling of the solid compound or its solutions.
-
Required PPE: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
High-Splash Risk: When there is a significant potential for splashing (e.g., during transfers of solutions), a face shield should be worn in addition to chemical goggles.[4]
Preventing skin contact is a primary objective.
-
Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a flame-resistant or chemical-resistant coat may be necessary.[5]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[6] It is imperative to inspect gloves for any signs of damage before each use and to practice proper removal techniques to avoid contaminating your skin.[2][7] Always wash your hands thoroughly after removing gloves.[5]
-
Clothing: Wear long pants and closed-toe shoes to protect your feet and legs from potential spills.[8]
Airborne exposure should be minimized through engineering controls first.
-
When Required: Respiratory protection should be used if engineering controls (like a fume hood) are not sufficient or during procedures that could generate dust or aerosols, such as weighing or preparing concentrated solutions.[4]
-
Type of Respirator: If a respirator is required, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] The specific type of cartridge will depend on the potential concentration and nature of airborne contaminants. A comprehensive respiratory protection program that includes a cartridge change-out schedule, as required by OSHA (29 CFR 1910.134), should be in place.[4]
Table 1: Summary of Recommended PPE for Handling this compound
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or EN166 | To prevent serious eye irritation from dust or splashes.[3] |
| Face Shield (in addition to goggles) | N/A | For procedures with a high potential for splashing.[4] | |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | EN 374 | To prevent skin contact and potential irritation.[6][7] |
| Body | Laboratory Coat | N/A | To protect skin and clothing from contamination.[8] |
| Feet | Closed-toe Shoes | N/A | To protect feet from spills.[8] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | OSHA 29 CFR 1910.134 | To prevent respiratory tract irritation from inhaling dust or aerosols.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Review Safety Information: Before beginning any work, review this guide and any available Safety Data Sheets for similar compounds.[5]
-
Designated Work Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8] Ensure that eyewash stations and safety showers are close to the workstation.[9]
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Handling Solid Compound: When weighing or transferring the solid material, do so carefully to avoid creating dust.[10]
-
Preparing Solutions: When preparing solutions, add the solid to the solvent slowly. If there is a risk of splashing, use a face shield. Always add acid to water, never the other way around, if applicable to your procedure.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be treated as hazardous waste.[6]
-
Containerization: Collect waste in clearly labeled, sealed containers.[6][11] Halogenated and non-halogenated organic waste should be segregated according to your institution's guidelines.[8]
-
Final Disposal: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, we can continue our vital research with this compound while ensuring a safe and secure laboratory environment for ourselves and our colleagues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
